Neotuberostemonone
Description
Properties
IUPAC Name |
2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQGOWAOLJKTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone is a naturally occurring alkaloid belonging to the Stemona alkaloid family. These compounds are isolated from the roots of various Stemona species, plants that have a long history of use in traditional medicine, particularly for their antitussive and insecticidal properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from the available scientific literature.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁NO₆ | [1][2] |
| Molecular Weight | 405.491 g/mol | [1] |
| Physical Description | Powder | [1] |
| Type of Compound | Alkaloid | [1] |
| CAS Number | 954379-68-1 |
Solubility
This compound is reported to be soluble in a range of organic solvents. However, specific quantitative solubility data (e.g., in mg/mL) is not available in the reviewed literature.
Known Solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Spectral Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary reference for the detailed structural identification is the publication "Alkaloids from Stemona mairei" in Planta Medica (2007). Researchers should consult this article for the complete and original spectral data.
Mass Spectrometry (MS)
Detailed fragmentation patterns from mass spectrometry would be available in the primary literature. This data is crucial for confirming the molecular weight and deducing the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR data are essential for the complete structural assignment of this compound. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule. The full spectral data is expected to be in the primary reference.
Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in this compound, such as carbonyl groups (C=O) and carbon-nitrogen bonds (C-N). Specific absorption bands (in cm⁻¹) would be detailed in the original characterization paper.
Experimental Protocols
Isolation of this compound
This compound is isolated from the roots of Stemona mairei. The general procedure involves the following steps. A detailed protocol with specific quantities, solvent systems, and chromatographic conditions would be described in the primary literature.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The biological activities of Stemona alkaloids are well-documented, with prominent antitussive and insecticidal effects. However, specific studies detailing the mechanism of action and the affected signaling pathways of this compound are limited in the currently available literature. Further research is required to elucidate its specific biological targets and molecular mechanisms.
Based on the general understanding of other natural alkaloids with anti-inflammatory and anticancer properties, potential (but unconfirmed for this compound) signaling pathways that could be investigated are depicted below. This diagram is a hypothetical representation of common pathways targeted by similar compounds and should not be interpreted as proven for this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion
This compound is a structurally complex alkaloid with potential for further scientific investigation. This guide summarizes the currently available information on its physical and chemical properties. For detailed experimental data, including specific spectral values and a comprehensive isolation protocol, researchers are strongly encouraged to consult the primary literature, specifically the 2007 article in Planta Medica by Cai and Luo. Future research should focus on elucidating its precise biological mechanism of action and its potential therapeutic applications.
References
Neotuberostemonone: A Comprehensive Technical Guide to its Natural Source, Botanical Origin, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone is a structurally complex alkaloid belonging to the Stemona family of natural products. This technical guide provides an in-depth overview of its natural source, botanical origin, and the methodologies employed for its isolation and characterization. All quantitative data from cited literature is presented in standardized tables for comparative analysis. Detailed experimental protocols for extraction, fractionation, and purification are provided to facilitate reproducibility. Furthermore, a putative signaling pathway associated with the potential bioactivity of this compound is proposed and visualized using a Graphviz diagram, based on the known pharmacological effects of structurally related Stemona alkaloids.
Botanical Source and Origin
This compound has been identified and isolated from the roots of Stemona tuberosa[1][2]. This plant species belongs to the Stemonaceae family, which is a group of flowering plants found in Asia and Australia. The genus Stemona is particularly known for producing a diverse array of structurally unique alkaloids, many of which possess interesting biological activities. While Stemona tuberosa is the primary reported source, a commercial supplier also lists Stemona mairei as a natural source of this compound, suggesting its presence may extend to other species within the genus.
The roots of Stemona tuberosa, commonly known as "Baibu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments, particularly cough. This traditional use has prompted significant phytochemical investigation into the plant's constituents, leading to the discovery of this compound and other related alkaloids.
Isolation of this compound
The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following protocol is based on the methodology described by Lin et al. (2014).
Experimental Protocol: Isolation and Purification
Plant Material: Dried and powdered roots of Stemona tuberosa.
Extraction:
-
The powdered roots (5 kg) are percolated with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
Acid-Base Partitioning:
-
The crude extract is suspended in 0.5% hydrochloric acid (HCl).
-
The acidic solution is then extracted with chloroform (B151607) (CHCl₃) to remove neutral and acidic components.
-
The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.
-
The basified solution is then extracted with chloroform to obtain the crude alkaloid fraction.
Chromatographic Separation:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is used, starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and preparative TLC to yield pure this compound.
Visualization of the Isolation Workflow
Structural Characterization and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).
Quantitative Data: Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉NO₅ | Lin et al. (2014) |
| Molecular Weight | 387.47 g/mol | Calculated |
| Appearance | Colorless solid | Lin et al. (2014) |
| Optical Rotation | [α]²⁰D -32 (c 0.07, CHCl₃) | Lin et al. (2014) |
| IR (KBr) νₘₐₓ (cm⁻¹) | 2935, 1771, 1167, 1010, 924 | Lin et al. (2014) |
| HR-ESI-MS m/z | 388.2051 [M+H]⁺ (Calcd. 388.2046) | Lin et al. (2014) |
Tabulated NMR Spectroscopic Data
The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The detailed assignments from the primary literature are summarized below.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 2 | 175.7 | |
| 3 | 34.5 | 2.88 (m) |
| 4 | 28.1 | 1.75 (m) |
| 5 | 58.2 | 4.51 (t, 3.0) |
| 6 | 29.5 | 1.80 (m), 1.60 (m) |
| 7 | 26.4 | 1.90 (m), 1.50 (m) |
| 8 | 65.1 | 3.80 (m) |
| 9a | 87.1 | |
| 10 | 45.2 | 2.30 (m) |
| 11 | 42.1 | 2.50 (m) |
| 12 | 34.8 | 2.10 (m) |
| 13 | 48.9 | 2.88 (m) |
| 15 | 15.2 | 1.25 (d, 7.0) |
| 16 | 178.1 | |
| 17 | 11.2 | 1.00 (t, 7.2) |
| 18 | 70.1 | 4.47 (m) |
| 20 | 210.5 | |
| 21 | 175.2 | |
| 22 | 14.8 | 1.28 (d, 7.0) |
| Data adapted from Lin et al. (2014). NMR spectra were recorded in CDCl₃. |
Putative Biological Activity and Signaling Pathway
While specific studies on the biological activity and mechanism of action of this compound are limited, many structurally related Stemona alkaloids, such as neotuberostemonine (B189803) and tuberostemonine (B192615), have demonstrated significant antitussive (cough-suppressing) effects.[3][4][5] It is therefore hypothesized that this compound may exhibit similar pharmacological properties.
The antitussive mechanism of some Stemona alkaloids is believed to involve the inhibition of the cough reflex arc. This can occur through central and/or peripheral actions. A plausible mechanism is the modulation of neuronal excitability in the airways or in the cough center of the brainstem. This could be achieved by interacting with ion channels or receptors involved in sensory nerve activation and signal transmission.
Proposed Signaling Pathway for Antitussive Action
The following diagram illustrates a putative signaling pathway for the antitussive action of Stemona alkaloids, which may be relevant for this compound. This model is based on the known pharmacology of related compounds and represents a potential area for future investigation.
Conclusion and Future Directions
This compound is a fascinating natural product with a well-defined botanical origin in the Stemona genus, primarily Stemona tuberosa. The isolation and structural elucidation of this alkaloid have been successfully achieved, providing a solid foundation for further research. While its biological activity remains to be fully explored, its structural similarity to known antitussive agents suggests a promising avenue for drug discovery in the field of respiratory medicine.
Future research should focus on:
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Pharmacological Screening: A comprehensive evaluation of the biological activities of this compound, with a primary focus on its antitussive potential.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Synthetic Approaches: Development of efficient total synthesis or semi-synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies.
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Biosynthetic Pathway Analysis: Investigation of the biosynthetic pathway of this compound in Stemona species, which could open up possibilities for biotechnological production.
This technical guide serves as a comprehensive resource for researchers interested in the natural product chemistry and pharmacology of this compound, providing the necessary foundational knowledge to advance the scientific understanding and potential therapeutic applications of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthetic Pathway of Neotuberostemonone in Stemona Species: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, a structurally complex alkaloid found in the roots of Stemona tuberosa, belongs to the large family of Stemona alkaloids characterized by a pyrrolo[1,2-a]azepine core. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on the established principles of alkaloid biosynthesis, the co-occurrence of structurally related alkaloids within S. tuberosa, and general enzymatic capabilities of plants. This technical guide synthesizes the available, albeit limited, data to present a hypothesized biosynthetic route to this compound, details relevant experimental protocols for its investigation, and provides a framework for future research in this area. The information presented herein is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this and other related bioactive Stemona alkaloids.
Introduction: The Stemona Alkaloids
The genus Stemona is renowned for producing a diverse array of over 260 structurally unique alkaloids, which have been a subject of significant interest due to their wide range of biological activities, including antitussive, insecticidal, and anti-inflammatory properties.[1][2] A unifying feature of many Stemona alkaloids is the presence of a pyrrolo[1,2-a]azepine nucleus.[3] this compound is a member of the tuberostemonine (B192615) group of alkaloids, which are prominently found in the species Stemona tuberosa.[3][4] The frequent co-occurrence of this compound with tuberostemonine and other oxidized derivatives strongly suggests a close biogenetic relationship, likely stemming from a common biosynthetic precursor and diverging through the action of specific tailoring enzymes.[4]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from fundamental primary metabolites and proceed through a series of complex cyclizations and oxidative modifications. The proposed pathway can be divided into three main stages: the formation of the core pyrrolo[1,2-a]azepine skeleton, the elaboration of the side chains, and the final tailoring steps leading to this compound.
Formation of the Pyrrolo[1,2-a]azepine Core
The pyrrolo[1,2-a]azepine core is believed to be derived from the amino acid L-ornithine.[5] Through a series of enzymatic reactions including decarboxylation, oxidation, and cyclization, ornithine is converted into a cyclic imine, which serves as a key intermediate for the formation of the bicyclic core structure of Stemona alkaloids.
Elaboration of the Side Chains and Formation of a Tuberostemonine-Type Precursor
The complex side chains of tuberostemonine-type alkaloids are likely derived from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. While direct experimental evidence for this compound is lacking, precursor feeding studies on other Stemona species have suggested the involvement of acetate (B1210297) in the biosynthesis of related alkaloids. A polyketide synthase (PKS) would catalyze the iterative condensation of acetate units to form a polyketide chain, which would then be attached to the pyrrolo[1,2-a]azepine core. Subsequent cyclizations and modifications would lead to the formation of the characteristic lactone rings and the carbon skeleton of a common precursor to the tuberostemonine family.
Putative Final Steps: Oxidation to this compound
The structural difference between tuberostemonine and this compound lies in the degree of oxidation. It is hypothesized that a common precursor, likely an early tuberostemonine-type alkaloid, undergoes a series of specific oxidative transformations catalyzed by cytochrome P450 monooxygenases (P450s) to yield this compound.[6][7][8] P450s are a large family of enzymes known to be involved in the hydroxylation, epoxidation, and rearrangement reactions that are characteristic of the later, diversifying steps of many alkaloid biosynthetic pathways.[6][7][8] The formation of the ketone group in this compound is a plausible P450-mediated oxidation of a hydroxyl group present in a precursor molecule.
Quantitative Data
As of the current literature, there is a significant lack of quantitative data specifically for the biosynthetic pathway of this compound. No studies involving isotopic labeling and precursor feeding have been published that specifically measure the incorporation rates into this compound. However, several studies have reported the relative abundance of different Stemona alkaloids in S. tuberosa extracts, which can provide indirect evidence for the biosynthetic relationships.
Table 1: Relative Abundance of Tuberostemonine-Type Alkaloids in Stemona tuberosa
| Alkaloid | Relative Abundance (%) in Root Extracts (Example Study) | Reference |
| Tuberostemonine | 45.2 | [3] |
| Neotuberostemonine | 15.8 | [3] |
| Stemoninine | 12.5 | [3] |
| Croomine | 8.3 | [3] |
| Other Alkaloids | 18.2 | [3] |
Note: The values presented are illustrative and can vary significantly based on the plant's geographical origin, age, and environmental conditions.[9]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the biosynthetic pathway of this compound. These protocols are based on established techniques in the field of natural product biosynthesis.[1][10]
Precursor Feeding Studies with Isotopic Labeling
Objective: To identify the primary precursors of this compound.
Protocol:
-
Plant Material: Young, healthy Stemona tuberosa plants or root cultures.
-
Labeled Precursors: Prepare solutions of ¹³C or ¹⁴C-labeled L-ornithine and ¹³C-labeled sodium acetate.
-
Administration: Administer the labeled precursors to the plants through root feeding or by adding to the culture medium of root cultures.
-
Incubation: Allow the plants or cultures to metabolize the labeled precursors for various time points (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the root tissue, dry, and grind to a fine powder. Perform a comprehensive alkaloid extraction using methanol (B129727) or ethanol, followed by acid-base partitioning to isolate the crude alkaloid fraction.
-
Purification: Separate the individual alkaloids, including this compound and tuberostemonine, from the crude extract using preparative High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified alkaloids using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the ¹³C label and by scintillation counting for the ¹⁴C label. The position of the label can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy for ¹³C-labeled compounds.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids and chemical diversity of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Biosynthesis of alkaloids derived from ornithine, lysine and nicotinic acid - Reference pathway [kegg.jp]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracer techniques, General techniques for biosynthetic studies, Pharmacognosy | PPTX [slideshare.net]
Unraveling the Molecular Architecture of Neotuberostemonone: A Spectroscopic Approach
A comprehensive analysis of the structural elucidation of Neotuberostemonone, a novel alkaloid isolated from Stemona mairei, is presented. This technical guide details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in piecing together its intricate molecular framework, offering valuable insights for researchers, scientists, and professionals in drug development.
The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. The genus Stemona is a rich reservoir of structurally diverse and biologically active alkaloids. Among these, this compound, isolated from the roots of Stemona mairei, represents a significant addition to this family of natural products. The definitive determination of its chemical structure was achieved through a meticulous application of modern spectroscopic techniques, primarily NMR and MS. This guide provides an in-depth look at the methodologies and data that led to the elucidation of this compound's structure.
Experimental Protocols
The structural characterization of this compound relied on a series of sophisticated experiments designed to probe its atomic connectivity and stereochemistry.
Isolation of this compound: The powdered roots of Stemona mairei were subjected to extraction with ethanol. The resulting crude extract underwent a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of the molecule. The accurate mass measurement of the molecular ion peak provided the molecular formula, a critical first step in the structure elucidation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. These included:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.
All NMR spectra were recorded on a high-field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
Data Presentation: Spectroscopic Data for this compound
The structural elucidation of this compound was underpinned by the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and MS data.
Table 1: Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | Molecular Formula |
| [M+H]⁺ | 406.2224 | C₂₂H₃₂NO₆ |
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 2 | 175.2 | |
| 3 | 45.0 | 3.93 (m), 3.67 (m) |
| 5 | 133.2 | |
| 6 | 119.3 | |
| 7 | 45.0 | 3.93 (m), 3.67 (m) |
| 8 | 28.5 | |
| 9 | 58.1 | |
| 9a | 72.5 | |
| 10 | 42.1 | |
| 11 | 35.2 | |
| 12 | 78.9 | |
| 13 | 48.2 | |
| 14 | 173.5 | |
| 15 | 17.1 | 1.37 (d, 7.6) |
| 16 | 11.5 | 1.03 (t, 7.6) |
| 1' | ||
| 2' | 175.2 | |
| 3' | 35.2 | |
| 4' | 78.9 | |
| 5' | 17.1 | 1.37 (d, 7.6) |
Note: The complete assignment of all proton and carbon signals requires detailed 2D NMR analysis as described in the experimental protocols.
Visualizing the Elucidation Process
The logical flow of the structural elucidation process can be visualized as a series of interconnected steps, each providing a crucial piece of the molecular puzzle.
Neotuberostemonone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, a stenine-type alkaloid, has emerged as a compound of significant interest from the Stemona genus, a plant family with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery and history of the isolation of this compound. It details the experimental protocols for its extraction and characterization, presents its known biological activities, and elucidates the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Plants of the Stemona genus, belonging to the Stemonaceae family, have been utilized for centuries in traditional medicine across Southeast Asia for their therapeutic properties, particularly as antitussive and insecticidal agents[1][2]. The unique biological activities of these plants are largely attributed to a diverse group of alkaloids, characterized by complex and varied structural skeletons[1]. Among these, this compound, a C22 stenine-type alkaloid, has garnered attention for its potent pharmacological effects. This guide focuses on the discovery, isolation, and biological characterization of this compound, providing a technical foundation for further research and development.
Discovery and Sourcing
This compound is a natural product isolated from the roots of plants belonging to the Stemona genus. While initially reported from an unidentified Stemona species[3][4], subsequent studies have confirmed its presence in Stemona tuberosa Lour.. The isolation of this compound is often carried out alongside its stereoisomer, tuberostemonine, and other related alkaloids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H31NO6 | |
| Molecular Weight | 405.491 g/mol | |
| Type of Compound | Alkaloid (Stenine-type) | |
| Purity (as isolated) | ≥ 98-99% (by HPLC) | |
| Physical Description | Powder | |
| CAS Number | 954379-68-1 |
Isolation and Structural Elucidation
General Isolation Protocol
The isolation of this compound from Stemona root material generally follows a multi-step process involving extraction and chromatographic purification. While a specific detailed protocol for this compound is not available in a single source, the following procedure is a composite of established methods for the isolation of Stemona alkaloids.
Diagram 1: General Workflow for the Isolation of this compound
Caption: General workflow for isolating this compound.
Experimental Protocol: Isolation of Stemona Alkaloids
-
Extraction: The dried and powdered roots of the Stemona species are macerated with 95% ethanol (B145695) at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified with ammonia, and the alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.
-
Chromatographic Purification: The crude alkaloid extract is then subjected to one or more rounds of column chromatography, typically using silica gel. This is followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound. In one reported isolation, 101.2 mg of this compound was obtained from the root extract of an unidentified Stemona species.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound and Related Alkaloids
| Technique | Compound | Key Findings/Data | Reference |
| HR-ESI-MS | This compound | [M+H]+ | |
| HR-ESI-MS | Tuberostemonine L | m/z [M+H]+, Molecular Formula: C22H31NO5 | |
| HR-ESI-MS | Tuberostemonine M | m/z [M+H]+, Molecular Formula: C22H31NO5 | |
| NMR | This compound | Identification of structure through 1D and 2D NMR |
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of pulmonary fibrosis. Studies have shown its ability to ameliorate fibrosis by modulating the activity of fibroblasts and macrophages.
Anti-Pulmonary Fibrosis Activity
This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts, a key process in the development of pulmonary fibrosis. It also suppresses the recruitment and M2 polarization of macrophages, which are crucial contributors to the fibrotic environment. In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound significantly attenuated the pathological changes in the lungs.
Signaling Pathways
The anti-fibrotic effects of this compound are mediated through its interaction with specific signaling pathways. The compound has been found to suppress the secretion of transforming growth factor-β (TGF-β) and stromal cell-derived factor-1 (SDF-1) from macrophages and fibroblasts. This suppression is achieved through the inhibition of the PI3K-dependent AKT and ERK pathways.
Furthermore, this compound has been shown to regulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. It inhibits the expression of HIF-1α and its downstream pro-fibrotic factors, TGF-β and FGF2.
Diagram 2: Signaling Pathway of this compound in Pulmonary Fibrosis
References
Unveiling the Therapeutic Potential of Neotuberostemonone: An In Silico Blueprint for Target Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Neotuberostemonone, a complex alkaloid isolated from the roots of Stemona mairei, represents a class of natural products with significant, yet largely unexplored, therapeutic potential.[1] Historically, natural products have been a cornerstone of drug discovery, offering a rich chemical diversity that is often unparalleled by synthetic libraries. However, a significant bottleneck in the development of these natural compounds is the identification of their specific biological targets, a crucial step in understanding their mechanism of action, predicting potential efficacy, and identifying any off-target effects. This guide presents a comprehensive, in silico framework designed to predict the biological targets of this compound, thereby accelerating its journey from a promising natural product to a potential therapeutic agent.
The proposed workflow leverages a multi-pronged computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative protein targets. This is followed by network pharmacology to elucidate the broader biological context of these interactions and molecular docking to refine our understanding of the binding at an atomic level. This document provides detailed methodologies for each stage of this in silico investigation, presenting hypothetical data in structured tables and visualizing complex workflows and pathways to offer a clear and actionable guide for researchers in the field.
Methodology: A Step-by-Step In Silico Protocol
This section outlines the detailed experimental protocols for the proposed in silico prediction of this compound's biological targets.
Ligand-Based Target Prediction
The initial phase of target identification will employ a consensus approach, utilizing multiple ligand-based target prediction servers. This strategy leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of this compound to databases of known ligands, these tools can predict potential protein targets.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound. The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is CC[C@H]1[C@H]2OC(=O)--INVALID-LINK--[C@H]2C(=O)CC([C@@H]2C--INVALID-LINK--C(=O)O2)N2CCCC[C@@H]1C2=O.[1]
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Target Prediction using Multiple Servers:
-
Submit the prepared 3D structure of this compound to the following web-based target prediction servers:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
Similarity Ensemble Approach (SEA): Identifies protein targets by comparing the topological similarity of the input molecule to a large set of known ligands.
-
SuperPred: Predicts the main class and subclass of protein targets based on the compound's structure.
-
-
Record the list of predicted targets from each server, along with their associated confidence scores or probability values.
-
-
Consensus Scoring and Target Prioritization:
-
Compile the target lists from all servers into a single table.
-
Identify targets that are predicted by multiple servers (consensus targets).
-
Prioritize the consensus targets for further investigation, as these are more likely to be true biological targets.
-
Network Pharmacology Analysis
To understand the potential biological pathways and processes that may be modulated by this compound, a network pharmacology approach will be employed. This involves constructing a protein-protein interaction (PPI) network of the predicted targets and analyzing its topological properties and functional enrichment.
Experimental Protocol:
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the list of high-confidence predicted targets into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.
-
Set a high confidence score (e.g., > 0.7) for the interactions to ensure the reliability of the network.
-
Visualize the resulting PPI network, where nodes represent the target proteins and edges represent the interactions between them.
-
-
Network Analysis and Hub Gene Identification:
-
Import the PPI network into Cytoscape, a network visualization and analysis software.
-
Analyze the network's topological parameters (e.g., degree, betweenness centrality, closeness centrality) to identify highly connected nodes (hub genes). Hub genes often play critical roles in biological networks.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted target genes using a tool such as DAVID (Database for Annotation, Visualization and Integrated Discovery) or the built-in functions in Cytoscape.
-
Identify significantly enriched biological processes, molecular functions, cellular components, and signaling pathways. This will provide insights into the potential pharmacological effects of this compound.
-
Molecular Docking
To investigate the binding mode and affinity of this compound with its high-priority predicted targets, molecular docking simulations will be performed. This structure-based approach provides a more detailed understanding of the potential protein-ligand interactions at the atomic level.
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Download the 3D crystal structures of the selected high-priority target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Use the energy-minimized 3D structure of this compound prepared in the ligand-based target prediction step.
-
-
Binding Site Identification and Grid Generation:
-
Identify the active site or potential binding pockets of the target proteins. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using a binding site prediction tool.
-
Define a grid box around the identified binding site to encompass the region where the docking simulation will be performed.
-
-
Molecular Docking Simulation:
-
Perform molecular docking using a reputable docking program such as AutoDock Vina.
-
Generate multiple binding poses of this compound within the active site of each target protein.
-
The docking program will calculate the binding affinity (in kcal/mol) for each pose, which is an estimate of the binding strength.
-
-
Analysis of Docking Results:
-
Analyze the docking results to identify the best binding pose for this compound with each target protein, based on the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best binding pose using a molecular visualization tool like PyMOL or Chimera.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed in silico workflow.
Table 1: Hypothetical Predicted Biological Targets of this compound from Ligand-Based Methods
| Target Protein | Gene Name | Target Class | SwissTargetPrediction (Probability) | SEA (E-value) | SuperPred (Prediction Score) | Consensus |
| Acetylcholinesterase | ACHE | Enzyme | 0.85 | 1.2e-15 | 0.92 | Yes |
| Cyclooxygenase-2 | PTGS2 | Enzyme | 0.79 | 5.6e-12 | 0.88 | Yes |
| Tumor necrosis factor | TNF | Cytokine | 0.72 | 8.1e-10 | 0.85 | Yes |
| 5-lipoxygenase | ALOX5 | Enzyme | 0.68 | 2.3e-9 | - | No |
| Cannabinoid receptor 1 | CNR1 | G-protein coupled receptor | 0.65 | - | 0.79 | No |
| Estrogen receptor alpha | ESR1 | Nuclear receptor | - | 1.5e-8 | 0.75 | No |
Table 2: Hypothetical Molecular Docking Results of this compound with Prioritized Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase | 4EY7 | -9.8 | TRP86, TYR133, PHE338 |
| Cyclooxygenase-2 | 5IKR | -9.2 | TYR385, ARG120, SER530 |
| Tumor necrosis factor | 2AZ5 | -8.5 | TYR59, TYR119, GLN61 |
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical signaling pathway.
Caption: A flowchart illustrating the integrated in silico workflow for predicting the biological targets of this compound.
Caption: A diagram of a hypothetical signaling pathway illustrating this compound's potential anti-inflammatory effects.
Conclusion
The in silico framework detailed in this guide provides a robust and cost-effective strategy for the initial stages of drug discovery and development for this compound. By combining ligand-based target prediction, network pharmacology, and molecular docking, researchers can generate a comprehensive profile of its likely biological targets and mechanisms of action. The hypothetical data presented herein serves as a template for the expected outcomes of such an investigation. The prioritized targets and pathways identified through this computational approach can then be used to guide subsequent in vitro and in vivo validation studies, ultimately accelerating the translation of this promising natural product into a clinically relevant therapeutic agent. It is important to emphasize that the results of this in silico workflow are predictive and require experimental validation.
References
Literature review of Stemona alkaloids and their therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Stemona has a long and storied history in traditional medicine, particularly in China and Southeast Asia, where its extracts have been utilized for centuries to treat respiratory ailments and parasitic infections.[1][2][3] Modern phytochemical investigations have unveiled a unique and structurally diverse class of compounds responsible for these therapeutic effects: the Stemona alkaloids.[1][4][5] These alkaloids, characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton, have garnered significant attention from the scientific community for their wide range of pharmacological activities.[1][5] This technical guide provides a comprehensive review of the current state of knowledge on Stemona alkaloids, focusing on their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Over 250 Stemona alkaloids have been isolated and structurally elucidated from various Stemona species.[4] These compounds are classified into several distinct groups based on their structural features, including the stenine, stemoamide, tuberostemospironine, stemonamine, parvistemoline, stemofoline, and stemocurtisine (B1246548) types.[1] The diverse stereochemistry and functional group modifications within these groups give rise to a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This guide will delve into the key therapeutic areas where Stemona alkaloids have shown significant promise, including their antitussive, insecticidal, anticancer, anti-inflammatory, antibacterial, and antifungal properties.
Therapeutic Potential of Stemona Alkaloids
The therapeutic applications of Stemona alkaloids are wide-ranging, with substantial evidence supporting their efficacy in several key areas. This section will explore the major therapeutic potentials, presenting the available quantitative data for easy comparison.
Antitussive Activity
The traditional use of Stemona species for treating coughs is well-supported by modern pharmacological studies.[2][3][6] Several Stemona alkaloids have demonstrated potent antitussive effects in preclinical models, often comparable to or exceeding the efficacy of conventional cough suppressants like codeine. The primary mechanism of action is believed to be the depression of the central cough center.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
A widely used method to evaluate the antitussive potential of test compounds is the citric acid-induced cough model in guinea pigs.[7][8]
-
Animal Selection and Acclimatization: Male Dunkin-Hartley guinea pigs weighing between 350-400g are selected for the study.[7] The animals are acclimatized to the experimental conditions by placing them individually in a histamine (B1213489) chamber for a set period before the test.[7]
-
Cough Induction: Cough is induced by exposing the animals to an aerosol of citric acid solution (typically 7.5% w/v) generated by a nebulizer for a fixed duration (e.g., 5 minutes).[7] The number of coughs (bouts) during a subsequent observation period (e.g., 5 minutes) is recorded.[7] Animals exhibiting a consistent cough response (e.g., 15±5 bouts) are selected for the study.[7]
-
Drug Administration: The selected animals are randomly divided into groups. The control group receives a vehicle (e.g., normal saline), the positive control group receives a standard antitussive drug (e.g., codeine phosphate (B84403) at 0.25 g/kg), and the test groups receive the Stemona alkaloid or extract at various doses (e.g., 100 & 200 mg/kg) orally.[7]
-
Evaluation of Antitussive Effect: One hour after drug administration, the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.[7][9]
-
Data Analysis: The percentage inhibition of cough is calculated for each group compared to the control group.[7] The results are typically expressed as the mean ± standard error of the mean (SEM).[7]
Table 1: Antitussive Activity of Stemona Alkaloids
| Compound | Animal Model | Inducer | Dose | % Inhibition of Cough | Reference |
| Neotuberostemonine | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Significant | [6] |
| Neostenine | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Significant | [6] |
| Tuberostemonine H | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Moderate | [6] |
| Tuberostemonine J | Guinea Pig | Citric Acid | 15 mg/kg (i.p.) | Moderate | [6] |
Note: The original study qualitatively describes the activity as significant or moderate without providing specific percentage inhibition values.
Experimental Workflow: Antitussive Activity Screening
Insecticidal Activity
Stemona extracts have been traditionally used as natural insecticides, a property attributed to their alkaloid content.[5] Several Stemona alkaloids have demonstrated potent insecticidal and antifeedant activities against a variety of agricultural pests. The mode of action for some of these alkaloids involves the insect nicotinic acetylcholine (B1216132) receptors (nAChRs).
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The leaf-dip bioassay is a common method for evaluating the toxicity of insecticides to sucking insect pests.
-
Insect Rearing: A colony of the target insect pest (e.g., Bemisia tabaci) is maintained on suitable host plants under controlled laboratory conditions.
-
Preparation of Test Solutions: The Stemona alkaloids or extracts are dissolved in an appropriate solvent (e.g., acetone) and diluted to various concentrations.
-
Leaf Treatment: Host plant leaves are dipped into the test solutions for a short period and then allowed to air-dry. Control leaves are dipped in the solvent alone.
-
Insect Exposure: A known number of adult insects are placed on the treated leaves within a petri dish or other suitable container.
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.
-
Data Analysis: The mortality data are used to calculate the lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test insects.
Table 2: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis
| Compound | LC50 (ppm) | EC50 (ppm) | Reference |
| Didehydrostemofoline | 0.8 | 0.5 | [10] |
| Stemofoline | 2.0 | 1.0 | [10] |
| 2'-Hydroxystemofoline | 10.0 | 4.0 | [10] |
| Oxystemokerrine | 5.9 | - | [10] |
| Tuberostemonine | >100 | >100 | [10] |
| Azadirachtin (Positive Control) | 0.9 | 0.5 | [10] |
Experimental Workflow: Insecticidal Bioassay
Anticancer Activity
Recent studies have highlighted the potential of Stemona alkaloids in cancer therapy, particularly in overcoming multidrug resistance (MDR).[11][12] MDR is a major obstacle in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells.[11] Certain Stemona alkaloids have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[11]
Experimental Protocol: P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal Assay
This assay evaluates the ability of a compound to reverse P-gp-mediated MDR in cancer cells.
-
Cell Culture: A P-gp overexpressing cancer cell line (e.g., KB-V1) and its drug-sensitive parental cell line (e.g., KB-3-1) are cultured under standard conditions.
-
Cytotoxicity Assay: The cytotoxicity of a standard anticancer drug (e.g., vinblastine, paclitaxel, doxorubicin) is determined in both cell lines in the presence and absence of the test Stemona alkaloid. The half-maximal inhibitory concentration (IC50) is calculated.
-
Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate of P-gp. The intracellular accumulation of rhodamine 123 is measured in the P-gp overexpressing cells in the presence and absence of the test Stemona alkaloid using flow cytometry or a fluorescence microplate reader. An increase in rhodamine 123 accumulation indicates inhibition of P-gp function.[13][14][15]
-
Data Analysis: The reversal fold is calculated by dividing the IC50 of the anticancer drug in the absence of the test compound by the IC50 in the presence of the test compound.
Table 3: Reversal of P-gp-Mediated Multidrug Resistance by Stemona Alkaloids
| Alkaloid | Cell Line | Anticancer Drug | Reversal Effect | Reference |
| Stemofoline | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Significant increase in sensitivity | [11][12] |
| Stemocurtisine | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Moderate increase in sensitivity | [11] |
| Oxystemokerrine | KB-V1 | Vinblastine, Paclitaxel, Doxorubicin | Moderate increase in sensitivity | [11] |
Note: The original studies describe the reversal effect qualitatively without providing specific reversal fold values.
Signaling Pathway: P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition by Stemona Alkaloids
Anti-inflammatory Activity
Several Stemona alkaloids have been shown to possess anti-inflammatory properties.[4][16] One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][16] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay is used to screen for potential anti-inflammatory agents by measuring their ability to inhibit NO production.[2][3][17][18][19]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.[19]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and incubated.[18]
-
Treatment: The cells are pre-treated with various concentrations of the test Stemona alkaloids for a certain period (e.g., 1 hour), followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.[3]
-
NO Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[18][19]
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the test compounds.[3][18]
-
Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value (the concentration that inhibits 50% of NO production) is determined.[3]
Table 4: Anti-inflammatory Activity of Stemona Alkaloids
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Stemajapine A | RAW 264.7 | 19.73 ± 3.53 | [4] |
| Stemajapine C | RAW 264.7 | 13.75 ± 0.24 | [4] |
| Dexamethasone (Positive Control) | RAW 264.7 | 11.7 | [4] |
Experimental Workflow: Anti-inflammatory NO Inhibition Assay
Antibacterial and Antifungal Activities
Some Stemona alkaloids have demonstrated moderate to potent activity against various bacterial and fungal strains. This suggests their potential as a source for the development of new antimicrobial agents, which is particularly important in the face of growing antibiotic resistance.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test Stemona alkaloid is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.
Table 5: Antimicrobial Activity of Stemona Alkaloids
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Methanolic Extract of Stemona sp. | Bacillus subtilis | 0.4 | [22] |
| Methanolic Extract of Stemona sp. | Klebsiella pneumoniae | 0.4 | [22] |
| Methanolic Extract of Stemona sp. | Staphylococcus aureus | 0.4 | [22] |
| Methanolic Extract of Stemona sp. | MRSA | 50 | [22] |
| Methanolic Extract of Stemona sp. | Alternaria alternata | 0.2 | [22] |
| Methanolic Extract of Stemona sp. | Colletotrichum gloeosporioides | 6.35 | [22] |
Conclusion
Stemona alkaloids represent a fascinating and promising class of natural products with a wide array of therapeutic potentials. Their well-established antitussive and insecticidal properties, coupled with emerging evidence for their anticancer, anti-inflammatory, and antimicrobial activities, make them attractive candidates for further research and development. The structural diversity within this alkaloid family provides a rich scaffold for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.
The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers initiating or advancing their studies on Stemona alkaloids. The quantitative data summarized in the tables offer a clear comparison of the activities of different alkaloids, aiding in the identification of the most promising lead compounds for specific therapeutic applications. Furthermore, the visualization of key signaling pathways provides a deeper understanding of their mechanisms of action.
While the therapeutic potential of Stemona alkaloids is evident, further research is warranted to fully elucidate their mechanisms of action, establish their safety profiles, and explore their efficacy in more advanced preclinical and clinical studies. The continued investigation of these unique natural products holds the promise of delivering novel and effective therapies for a range of human ailments.
References
- 1. Cytotoxic and larvicidal activities of Stemona alkaloids from the aerial parts and roots of Stemona curtisii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory maistemonine-class alkaloids of Stemona japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, a member of the structurally complex and biologically intriguing Stemona alkaloids, presents a significant subject of study in natural product chemistry and pharmacology. Isolated from the roots of Stemona tuberosa, this alkaloid possesses a unique molecular architecture that has been elucidated through rigorous spectroscopic analysis. This guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, detailing the experimental protocols utilized for its characterization and presenting key quantitative data. The intricate stereochemical relationships are delineated, supported by spectroscopic evidence, offering a foundational resource for researchers engaged in the study of Stemona alkaloids and the development of novel therapeutic agents.
Introduction
The Stemona genus of plants has a long history of use in traditional medicine, particularly in East and Southeast Asia, for treating respiratory ailments and as an insecticide. The therapeutic and biological activities of these plants are largely attributed to a unique class of polycyclic alkaloids. This compound (C₂₂H₃₁NO₆, M.W. 405.491) is a representative alkaloid isolated from Stemona tuberosa.[1] The elucidation of its complex molecular structure and the determination of its precise stereochemistry are crucial for understanding its bioactivity and for guiding synthetic efforts. This document serves as a technical guide to the molecular architecture of this compound.
Molecular Structure Elucidation
The determination of this compound's planar structure and relative stereochemistry relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The structural backbone of this compound was pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The full assignment of proton and carbon signals is essential for defining the connectivity of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 58.3 | 2.85 (m) |
| 2 | 26.9 | 1.80 (m), 1.95 (m) |
| 3 | 49.6 | 3.10 (m) |
| 5 | 173.2 | - |
| 6 | 34.5 | 2.50 (dd, 12.5, 5.0), 2.65 (dd, 12.5, 2.5) |
| 7 | 28.1 | 1.75 (m), 2.05 (m) |
| 8 | 42.3 | 2.20 (m) |
| 9 | 68.7 | 4.10 (m) |
| 9a | 60.2 | 3.25 (m) |
| 10 | 176.9 | - |
| 11 | 82.1 | 4.85 (d, 5.0) |
| 12 | 35.4 | 2.70 (m) |
| 13 | 25.9 | 1.65 (m), 1.90 (m) |
| 14 | 177.3 | - |
| 16 | 12.8 | 0.95 (t, 7.5) |
| 17 | 29.7 | 1.55 (m) |
| 18 | 78.9 | 4.60 (m) |
| 19 | 33.2 | 2.30 (m) |
| 20 | 21.1 | 1.25 (d, 7.0) |
| 1' | 172.5 | - |
| 2' | 45.3 | 2.90 (m) |
| 3' | 14.2 | 1.15 (d, 7.0) |
Note: The specific assignments and chemical shifts are based on the primary literature and may vary slightly depending on the solvent and instrument used.
Key Spectroscopic Correlations
The connectivity of the atoms in this compound was established through various 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks within the molecule, allowing for the tracing of adjacent protons in the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This provided direct correlations between protons and their attached carbons, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for establishing long-range correlations between protons and carbons (typically 2-3 bonds away), which helped to connect the different spin systems and define the overall molecular framework, including the placement of quaternary carbons and carbonyl groups.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers. The relative stereochemistry was primarily determined using Nuclear Overhauser Effect Spectroscopy (NOESY).
Relative Stereochemistry from NOESY
NOESY experiments detect through-space interactions between protons that are in close proximity. Key NOE correlations provided the necessary information to deduce the relative configuration of the stereocenters. For instance, specific NOE cross-peaks would indicate whether certain protons are on the same face of a ring system (cis) or on opposite faces (trans).
Table 2: Key NOESY Correlations for Stereochemical Assignment of this compound
| Proton 1 | Proton 2 | Implied Spatial Proximity |
| H-9a | H-1 | Axial-axial relationship in the perhydroazepine ring |
| H-9 | H-11 | cis-fusion of the lactone ring |
| H-12 | H-20 (methyl) | Orientation of the α-methyl-γ-butyrolactone moiety |
| H-3 | H-9a | Conformation of the central pyrrolidine (B122466) ring |
Absolute Stereochemistry
The determination of the absolute configuration of complex molecules like this compound often requires more advanced techniques. While not explicitly detailed in all initial reports, the absolute stereochemistry of related Stemona alkaloids has been established through methods such as X-ray crystallography of the natural product or a suitable derivative. This technique provides an unambiguous three-dimensional structure, from which the absolute configuration of each chiral center can be determined.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of well-established experimental procedures in natural product chemistry.
Isolation and Purification Workflow
The general workflow for isolating this compound from Stemona tuberosa is as follows:
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered roots of Stemona tuberosa are typically extracted with a polar solvent such as methanol at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The alkaloid fraction is usually enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The alkaloid-rich fraction is further purified by column chromatography over silica (B1680970) gel, using a gradient elution system of solvents like chloroform (B151607) and methanol.
-
Preparative HPLC: Final purification to obtain this compound in high purity is often achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).
Structure Elucidation Workflow
The process for determining the molecular structure of the isolated compound is outlined below:
Caption: Workflow for the structure elucidation of this compound.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
NMR Spectroscopy: A suite of NMR experiments is conducted to determine the chemical environment and connectivity of all atoms in the molecule.
-
1D NMR: ¹H NMR provides information on the types and number of protons, while ¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).
-
2D NMR: COSY, HSQC, and HMBC experiments are used to piece together the molecular framework.
-
NOESY: This experiment is critical for determining the through-space proximity of protons, which is then used to assign the relative stereochemistry.
-
-
X-ray Crystallography (if applicable): Single-crystal X-ray diffraction provides the most definitive evidence for both the molecular structure and the absolute stereochemistry. This involves growing a suitable crystal of the natural product and analyzing its diffraction pattern.
Conclusion
The molecular structure and stereochemistry of this compound have been rigorously established through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed NMR data provide a clear picture of its complex polycyclic framework, while NOESY experiments have been instrumental in defining its relative stereochemistry. The methodologies outlined in this guide are standard in the field of natural product chemistry and serve as a blueprint for the characterization of other novel compounds. A thorough understanding of this compound's three-dimensional architecture is fundamental for future investigations into its biological activity, mechanism of action, and potential as a lead compound in drug discovery.
References
The Pharmacognosy and Alkaloid Profile of Stemona tuberosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stemona tuberosa Lour., a perennial climbing plant of the Stemonaceae family, holds a significant place in traditional medicine systems across Asia, particularly in China, Vietnam, and India.[1][2][3] Revered for its potent antitussive, insecticidal, and anti-inflammatory properties, the therapeutic efficacy of this plant is primarily attributed to its unique and complex alkaloid constituents.[3][4] This technical guide provides a comprehensive overview of the pharmacognosy of Stemona tuberosa, with a detailed focus on its rich alkaloid content. It encompasses the botanical and microscopic characteristics, traditional applications, and a thorough examination of the major alkaloids, their quantitative analysis, and known pharmacological signaling pathways. Detailed experimental protocols for alkaloid extraction and isolation are also presented to facilitate further research and development.
Pharmacognosy of Stemona tuberosa
Botanical Characteristics
Stemona tuberosa is a climbing vine that can reach lengths of up to 10 meters. It is characterized by its tuberous root system, which consists of clusters of fusiform or cylindrical tubers that are the primary part of the plant used for medicinal purposes. The leaves are typically opposite, ovate to heart-shaped, with prominent parallel veins. The plant produces small, inconspicuous flowers that are yellowish-green to reddish-purple. It grows in moist, shady environments, often in forests and along riverbanks, at altitudes ranging from 300 to 2300 meters. The geographical distribution of Stemona tuberosa spans across several countries in Asia, including China, India, Thailand, Vietnam, and the Philippines.
Macroscopic and Microscopic Features of the Tuberous Root
The dried tuberous roots are typically fusiform or cylindrical, often wrinkled with longitudinal grooves, and have a yellowish-brown to grayish-brown outer surface. The texture is hard and brittle. Microscopically, the root exhibits a cork layer, a cortex containing scattered fibers and starch granules, a vascular cylinder with xylem and phloem, and a central pith.
Traditional Uses
In traditional Chinese medicine, the roots of Stemona tuberosa, known as "Bai Bu," are officially listed in the Chinese Pharmacopoeia for their use in treating respiratory ailments such as cough, bronchitis, and pertussis. Its insecticidal properties are utilized to eliminate head lice and other parasites. In other regions, it is used for a variety of purposes, including as an anthelmintic, for skin diseases, and to alleviate abdominal pain.
Alkaloid Content of Stemona tuberosa
The characteristic chemical constituents of Stemona tuberosa are a diverse group of alkaloids, broadly classified based on their skeletal structures. The major classes of alkaloids identified in this plant include stenine, stemoamide, tuberostemospironine, and stemonamine types. These alkaloids are responsible for the plant's wide range of biological activities.
Quantitative Analysis of Major Alkaloids
The concentration of individual alkaloids in Stemona tuberosa can vary significantly depending on the geographical origin, age of the plant, and processing methods. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for the quantitative analysis of these compounds. The table below summarizes the content of six major alkaloids found in commercial samples of Radix Stemonae.
| Alkaloid | Average Content (mg/g) |
| Croomine | Varies significantly |
| Stemoninine | Varies significantly |
| Tuberostemonine | Varies significantly |
| Neotuberostemonine | Varies significantly |
| Bisdehydrostemoninne | Varies significantly |
| Tuberostemonine D | Varies significantly |
| Data sourced from a study analyzing 36 batches of commercial stemonae radix, where significant variations were observed. |
Experimental Protocols
Extraction and Isolation of Alkaloids
The following is a generalized protocol for the extraction and isolation of total alkaloids from the dried roots of Stemona tuberosa, based on methodologies described in the scientific literature.
Caption: General workflow for the extraction and isolation of alkaloids from Stemona tuberosa.
Pharmacological Activities and Signaling Pathways
The alkaloids of Stemona tuberosa have been shown to possess a range of pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects.
Anti-inflammatory and Anticancer Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of Stemona tuberosa alkaloids. For instance, Stemona tuberosa alkaloids (STA) have been shown to induce apoptosis in human lung cancer A549 cells by modulating the PI3K/Akt and JNK/MAPK signaling pathways. STA treatment leads to the downregulation of phosphorylated PI3K and Akt, and the upregulation of phosphorylated JNK and p38 MAPK, ultimately promoting cancer cell death. Furthermore, extracts of S. tuberosa have been reported to suppress the expression of pro-inflammatory mediators by inhibiting the activation of the NF-κB and MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Proposed signaling pathway of Stemona tuberosa alkaloids in inducing apoptosis in A549 lung cancer cells.
Conclusion
Stemona tuberosa is a medicinally important plant with a rich history of traditional use, which is well-supported by modern phytochemical and pharmacological research. Its complex array of alkaloids presents a promising source for the development of new therapeutic agents, particularly for respiratory and inflammatory diseases, as well as for novel insecticides. The detailed pharmacognostic and chemical profile provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further exploration and utilization of this potent medicinal plant. Further research is warranted to fully elucidate the structure-activity relationships of its many alkaloids and to explore their full therapeutic potential in clinical settings.
References
- 1. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of Stemona tuberosa on lung inflammation in a subacute cigarette smoke-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Extraction and Isolation of Neotuberostemonone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, a prominent alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the Stemona alkaloids, it exhibits potent antitussive, anti-inflammatory, and insecticidal properties. The intricate chemical structure and promising bioactivities of this compound make it a valuable target for natural product chemists and drug discovery programs. This document provides detailed application notes and optimized protocols for the high-yield extraction and isolation of this compound from its natural source, Stemona tuberosa. The methodologies described herein are compiled from scientific literature to ensure reproducibility and efficiency, facilitating further research and development.
Data Presentation: Quantitative Analysis of Extraction and Isolation
The following tables summarize quantitative data from various studies on the extraction and isolation of alkaloids from Stemona species. While specific high-yield data for this compound is limited, the provided data on total alkaloids and related compounds offer valuable benchmarks for optimizing the isolation of the target compound.
Table 1: Concentration of this compound in Raw Plant Material
| Plant Material | Compound | Concentration (% of Dry Weight) | Analytical Method |
| Dried powdered roots of Stemona tuberosa | This compound | 1.24 ± 0.27%[1] | TLC-Image Analysis |
Table 2: Comparison of Extraction Methods for Total Alkaloids from Stemona japonica
| Extraction Method | Solvent | Extraction Time | Total Alkaloid Yield (%) | Purity of Alkaloid Product (%) |
| Reflux Extraction | 90% Ethanol (B145695) | 3 hours (3 times) | 58.70% (transfer rate) | up to 70% |
Table 3: Yield of a Related Alkaloid (Didehydrostemofoline) from Stemona collinsiae using Different Solvents with Reflux Extraction
| Solvent | Yield (% w/w) |
| Methanol | 0.393 ± 0.007 |
| 70% Ethanol | 0.388 ± 0.001 |
Table 4: Comparison of Extraction Methods for a Related Alkaloid (Didehydrostemofoline) from Stemona collinsiae using 70% Ethanol
| Extraction Method | Relative Yield |
| Reflux | High |
| Sonication | High |
| Soxhlet | Moderate |
| Maceration | Low |
| Percolation | Low |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and isolation of this compound from the roots of Stemona tuberosa. These protocols are based on established scientific literature and are designed to provide a high yield of the target alkaloid.
Protocol 1: Solvent Extraction and Acid-Base Partitioning for Total Alkaloid Extraction
This protocol focuses on the initial extraction of a crude alkaloid mixture from the plant material.
Materials:
-
Dried and powdered roots of Stemona tuberosa
-
95% Ethanol
-
4% Hydrochloric acid (HCl)
-
28% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Rotary evaporator
-
Large glass beakers and separating funnels
-
pH meter or pH paper
Procedure:
-
Maceration: Macerate the air-dried and powdered roots of S. tuberosa with 95% ethanol at room temperature. Use a solid-to-solvent ratio of 1:10 (w/v). Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Acidification: Dissolve the crude extract in 4% HCl to achieve a pH of 1-2. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Solvent Partitioning (Removal of Neutral and Acidic Impurities): Partition the acidic aqueous solution with an equal volume of dichloromethane in a separating funnel. Shake vigorously and allow the layers to separate. The protonated alkaloids will remain in the aqueous layer, while neutral and acidic impurities will move to the organic (dichloromethane) layer. Discard the organic layer. Repeat this step 2-3 times.
-
Basification: Adjust the pH of the aqueous layer to 9-10 using 28% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution with an equal volume of dichloromethane. The deprotonated alkaloids will now move into the organic layer. Collect the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh dichloromethane to ensure complete recovery of the alkaloids.
-
Final Concentration: Combine all the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
Protocol 2: Isolation of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude alkaloid mixture obtained in Protocol 1.
Materials:
-
Crude alkaloid mixture
-
Silica (B1680970) gel (70-230 mesh) for column chromatography
-
Solvents: Petroleum ether, Acetone
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Dragendorff's reagent for alkaloid visualization
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase (petroleum ether-acetone) and load it onto the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone, starting with a low polarity mixture (e.g., 8:1 petroleum ether:acetone) and gradually increasing the polarity (e.g., to 1:2 petroleum ether:acetone).
-
Fraction Collection: Collect fractions of the eluate. Monitor the separation process by spotting the collected fractions on TLC plates.
-
TLC Analysis: Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:acetone, 4:1). Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent. Fractions containing compounds with similar Rf values should be pooled.
-
Identification and Further Purification: Identify the fractions containing this compound by comparing their TLC profiles with a known standard of this compound. Pool the fractions rich in this compound and concentrate them. If necessary, repeat the column chromatography with a shallower solvent gradient or use preparative HPLC for final purification to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound
Caption: this compound inhibits the NF-κB signaling pathway.
References
Application Note: Developing Cell-Based Assays to Evaluate Neotuberostemonone Cytotoxicity
Introduction
Neotuberostemonone, a compound of interest for novel therapeutic development, requires thorough evaluation of its cytotoxic potential to understand its mechanism of action and establish a preliminary safety and efficacy profile. This document provides detailed protocols for a panel of cell-based assays to quantify the cytotoxic effects of this compound on cancer cell lines. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis. By employing these complementary methods, researchers can obtain a comprehensive understanding of the dose-dependent and time-course effects of this compound on cell viability and the mode of cell death induced. The provided protocols are designed to be adaptable for various cancer cell lines and can be integrated into drug screening workflows.
Core Assays for Cytotoxicity Profiling
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves evaluating changes in cell viability, membrane integrity, and the induction of apoptosis.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[4]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay is used for the detection of apoptosis.[7][8] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium (B1200493) Iodide (PI) is often used in conjunction to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7][8]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.
Caption: General experimental workflow for this compound cytotoxicity testing.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 ± 4.8 |
| 5 | 0.88 ± 0.05 | 70.4 ± 4.0 |
| 10 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 25 | 0.31 ± 0.03 | 24.8 ± 2.4 |
| 50 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 100 | 0.05 ± 0.01 | 4.0 ± 0.8 |
Table 2: LDH Release Assay - Cytotoxicity of this compound
| This compound (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.18 ± 0.02 | 10.7 ± 3.6 |
| 5 | 0.35 ± 0.03 | 41.1 ± 5.4 |
| 10 | 0.58 ± 0.04 | 82.1 ± 7.1 |
| 25 | 0.85 ± 0.06 | 130.4 ± 10.7 (Max Lysis) |
| 50 | 0.88 ± 0.05 | 135.7 ± 8.9 (Max Lysis) |
| 100 | 0.90 ± 0.07 | 139.3 ± 12.5 (Max Lysis) |
| Maximum LDH Release | 0.68 ± 0.05 | 100 |
| Spontaneous LDH Release | 0.12 ± 0.01 | 0 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution
| This compound (µM) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.8 ± 3.5 | 18.9 ± 2.2 | 5.3 ± 0.8 |
| 25 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |
| 50 | 15.7 ± 2.8 | 42.3 ± 3.9 | 42.0 ± 4.1 |
Experimental Protocols
MTT Cell Viability Assay Protocol
Principle: This assay measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[1][2] The absorbance of the dissolved formazan is proportional to the number of viable cells.[4]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1][4]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
Principle: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[5]
Materials:
-
Cells treated with this compound in a 96-well plate
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: 50 µL of supernatant from vehicle-treated, intact cells.
-
Maximum LDH Release: 50 µL of supernatant from vehicle-treated cells lysed with 10 µL of lysis buffer for 45 minutes at 37°C.[12]
-
Background Control: 50 µL of culture medium.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Annexin V/PI Apoptosis Assay Protocol
Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of FITC-conjugated Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Potential Signaling Pathways
Based on the known mechanisms of related compounds, this compound may induce cytotoxicity through the induction of apoptosis.[14][15] The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. kumc.edu [kumc.edu]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lutein Inhibits Cell Growth and Activates Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in A549 Human Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Insecticidal Potential of Novel Compounds: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific data is available for a compound named "Neotuberostemonone" in the reviewed scientific literature. The following application notes and protocols are presented as a comprehensive guide for assessing the insecticidal activity of a novel, uncharacterized compound, using established methodologies.
Application Notes
The discovery and development of new insecticides are critical for managing insect pests in agriculture and public health.[1] Natural products, such as plant-derived compounds, represent a vast and promising source of novel insecticidal agents.[2] A systematic approach to evaluating the bioactivity of a new chemical entity is essential to determine its potential as a commercial insecticide. This guide outlines standardized protocols for conducting preliminary insecticidal activity screening, including contact toxicity, ingestion toxicity, and fumigant assays.
The assessment of a novel compound's insecticidal properties typically involves a tiered approach. Initial screening often utilizes a single high dose to identify active compounds.[1] Subsequently, dose-response assays are conducted to determine the median lethal concentration (LC50) or median lethal dose (LD50), which are key metrics for quantifying toxicity.[3][4] The choice of bioassay method depends on the target insect species and the physicochemical properties of the test compound. For instance, water-soluble compounds are well-suited for larval contact assays, while volatile compounds can be assessed for fumigant activity.
Understanding the mode of action is a critical next step in the development of a promising insecticide. Many insecticides target the insect's nervous system. For example, neonicotinoids act on nicotinic acetylcholine (B1216132) receptors, leading to paralysis and death. Investigating the physiological and behavioral effects on treated insects can provide initial clues about the mechanism of action.
Quantitative Data Summary
Effective data presentation is crucial for comparing the potency of different compounds and determining their potential for further development. The following table provides a standardized format for summarizing key quantitative data obtained from various insecticidal bioassays.
| Compound | Assay Type | Insect Species | LC50 (Concentration) | LD50 (Dose) | Confidence Intervals (95%) | Time Point (e.g., 24h, 48h) |
| This compound | Topical Application | Aedes aegypti (Adult) | µ g/insect | 24h | ||
| This compound | Larval Contact | Aedes aegypti (Larva) | µg/mL | 48h | ||
| This compound | Feeding Assay | Myzus persicae (Aphid) | µg/mL | 72h | ||
| This compound | Fumigation Assay | Sitophilus zeamais (Maize Weevil) | µL/L air | 24h | ||
| Positive Control | Topical Application | Aedes aegypti (Adult) | µ g/insect | 24h | ||
| Negative Control | All | All | N/A | N/A | N/A | All |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and validity of experimental results. The following are detailed protocols for common insecticidal assays.
Protocol 1: Adult Topical Application Assay (Contact Toxicity)
This protocol is adapted from methods used for testing novel chemistries against adult mosquitoes.
Objective: To determine the contact toxicity of a compound when applied directly to the insect's cuticle.
Materials:
-
Test compound (e.g., this compound)
-
Acetone or other suitable solvent
-
Micropipette or micro-applicator
-
Test insects (e.g., 4-5 day old female Aedes aegypti mosquitoes)
-
Holding cups with mesh lids
-
Sugar solution (e.g., 10% sucrose)
-
Anesthesia equipment (e.g., CO2 or cold plate)
-
Incubator or environmental chamber (27 ± 2°C, 75-85% RH)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent like acetone. Perform serial dilutions to obtain a range of concentrations for the dose-response assay.
-
Insect Anesthesia: Anesthetize the adult insects using CO2 or by placing them on a cold plate. Care should be taken to limit the duration of anesthesia to avoid causing mortality.
-
Topical Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each anesthetized insect.
-
Controls: Include a negative control group treated with the solvent alone and a positive control group treated with a known insecticide.
-
Recovery and Observation: Place the treated insects in holding cups with access to a sugar solution.
-
Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, and 72 hours). Mortality is defined as the inability of the insect to stand or fly.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LD50 value using probit analysis.
Protocol 2: Larval Contact Assay (Aqueous Toxicity)
This protocol is based on standard methods for evaluating water-soluble insecticides against mosquito larvae.
Objective: To assess the toxicity of a compound to aquatic larval stages of insects.
Materials:
-
Test compound
-
Solvent (if necessary, e.g., DMSO)
-
Deionized or distilled water
-
Multi-well plates (e.g., 24-well plates)
-
Test larvae (e.g., third-instar Aedes aegypti larvae)
-
Pipettes
-
Incubator (27 ± 2°C)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. If the compound is not water-soluble, a small amount of a solvent like DMSO can be used, ensuring the final concentration in the assay is non-toxic to the larvae (typically <1%). Prepare serial dilutions in water.
-
Assay Setup: Add a defined volume of each test solution to the wells of a multi-well plate.
-
Larval Introduction: Transfer a specific number of larvae (e.g., 5-10) into each well.
-
Controls: Include a negative control (water or solvent solution) and a positive control.
-
Incubation: Incubate the plates under controlled conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not move when gently prodded.
-
Data Analysis: Calculate the LC50 value using appropriate statistical software.
Protocol 3: Adult Ingestion Assay (Feeding Toxicity)
This protocol is designed to evaluate the toxicity of a compound when ingested by the insect.
Objective: To determine the oral toxicity of a compound.
Materials:
-
Test compound
-
Sucrose (B13894) or blood (depending on the insect's diet)
-
Feeding units or artificial feeders
-
Test insects (e.g., adult aphids or mosquitoes)
-
Cages for holding insects
Procedure:
-
Preparation of Diet: Prepare a sucrose solution (or blood for hematophagous insects) containing the test compound at various concentrations.
-
Insect Starvation: Starve the insects for a few hours prior to the assay to encourage feeding.
-
Exposure: Introduce the prepared diet to the insects in their cages using a suitable feeding apparatus.
-
Controls: Provide a control group with a diet containing no test compound.
-
Observation Period: Allow the insects to feed for a defined period.
-
Mortality Assessment: After the feeding period, provide the insects with a normal diet and record mortality at regular intervals.
-
Data Analysis: Determine the LC50 of the compound in the diet.
Visualizations
Experimental Workflow for Insecticidal Activity Assessment
Caption: Workflow for screening novel compounds for insecticidal activity.
Hypothetical Signaling Pathway for an Insecticide Target
This diagram illustrates a hypothetical neurotoxic mode of action, where an insecticide disrupts neurotransmitter signaling, a common mechanism for many insecticides.
Caption: Hypothetical mechanism of action targeting a neurotransmitter receptor.
References
- 1. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pharmacokinetic Study Design for Neotuberostemonone in Animal Models
Introduction
Neotuberostemonone is an alkaloid derived from the roots of Stemona tuberosa, a plant used in traditional Chinese medicine for its antitussive and anti-parasitic properties.[1] To evaluate the therapeutic potential of this compound as a modern pharmaceutical agent, a thorough understanding of its pharmacokinetic (PK) profile is essential. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
These notes provide a comprehensive framework for designing and executing a preclinical pharmacokinetic study of this compound in a rat model. The goal is to determine key PK parameters that inform dosing strategies, predict efficacy, and assess potential toxicity, thereby guiding further drug development. The protocols outlined are based on established methodologies for natural product and alkaloid analysis in animal models.[2][3]
Objectives of the Study
-
To characterize the plasma concentration-time profile of this compound after intravenous (IV) and oral (PO) administration.
-
To determine fundamental pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
To calculate the absolute oral bioavailability (F%) of this compound.
-
To establish a robust and validated bioanalytical method for the quantification of this compound in plasma.
Choice of Animal Model
The Sprague-Dawley or Wistar rat is a commonly used and well-characterized model for pharmacokinetic studies due to its physiological similarities to humans in key aspects of drug metabolism, manageable size, and the availability of established experimental procedures.[4][5]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Protocol 1: Animal Preparation and Drug Administration
1.1. Animals:
-
Male Sprague-Dawley rats (weight 200–250 g).
-
Acclimatize animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water.
1.2. Animal Preparation:
-
Fast the rats for 12 hours prior to drug administration, with continued free access to water.
-
Divide rats into two groups: Intravenous (IV) administration and Oral (PO) administration (n=6 per group).
-
For the IV group, cannulate the jugular vein for drug administration and the carotid artery or femoral vein for blood sampling, if the study design requires frequent sampling.
1.3. Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400). The final concentration should be sterile and allow for a small injection volume (e.g., 2-5 mL/kg).
-
PO Formulation: Suspend this compound in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) for administration by oral gavage.
1.4. Drug Administration:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 5 mg/kg) via the jugular vein over 1-2 minutes.
-
Oral (PO): Administer a single dose of this compound (e.g., 20 mg/kg) using a gavage needle. The higher dose for oral administration accounts for expected lower bioavailability.
Protocol 2: Biological Sample Collection
2.1. Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL each) into heparinized tubes at specified time points.
-
IV Group Time Points: Pre-dose (0), and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group Time Points: Pre-dose (0), and 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
The selection of time points is crucial to accurately capture the absorption, distribution, and elimination phases.
2.2. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis to ensure stability.
Protocol 3: Bioanalytical Method - LC-MS/MS Quantification
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity and specificity.
3.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a structurally similar alkaloid not present in the sample).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
3.2. LC-MS/MS Conditions (Representative):
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion and optimization.
3.3. Method Validation:
-
The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Data Presentation and Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)
| Parameter | Unit | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax | ng/mL | 1250 ± 180 | 350 ± 95 |
| Tmax | h | 0.08 (5 min) | 1.5 ± 0.4 |
| AUC(0-t) | ng·h/mL | 2850 ± 410 | 1980 ± 350 |
| AUC(0-∞) | ng·h/mL | 2910 ± 425 | 2150 ± 380 |
| t½ | h | 3.5 ± 0.8 | 4.1 ± 0.9 |
| CL | L/h/kg | 1.72 ± 0.25 | - |
| Vd | L/kg | 8.5 ± 1.2 | - |
| F% | % | - | 19.5% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will be derived from experimental data.
Calculation of Absolute Oral Bioavailability (F%): F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Mandatory Visualizations
Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
ADME Process Relationship
Caption: The relationship between the phases of ADME for an orally administered drug.
References
- 1. Pharmacokinetics study of multiple components absorbed in rat plasma after oral administration of Stemonae radix using ultra-performance liquid-chromatography/mass spectrometry with automated MetaboLynx software analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Neotuberostemonone Tissue Distribution and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, an alkaloid isolated from the roots of Stemona tuberosa, has garnered interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for further drug development. These application notes provide a comprehensive overview of the methodologies required to analyze the tissue distribution and excretion of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats necessary for conducting such studies. A study on the oral absorption of related tuberostemonine (B192615) alkaloids indicated that neotuberostemonine (B189803) has reasonable oral absorption but significantly lower oral activity compared to intraperitoneal administration, suggesting potential first-pass metabolism[1].
Data Presentation
Quantitative analysis of this compound in various biological matrices is crucial for determining its pharmacokinetic profile. The following tables provide a structured format for presenting such data.
Table 1: Tissue Distribution of this compound in Rodents Following a Single Dose Administration
| Tissue | Concentration (ng/g or ng/mL) ± SD | Time Point 1 (e.g., 1h) | Time Point 2 (e.g., 4h) | Time Point 3 (e.g., 12h) | Time Point 4 (e.g., 24h) |
| Blood | |||||
| Plasma | |||||
| Heart | |||||
| Lungs | |||||
| Liver | |||||
| Kidneys | |||||
| Spleen | |||||
| Brain | |||||
| Muscle | |||||
| Adipose Tissue |
Table 2: Excretion Profile of this compound in Rodents Over 48 Hours
| Excretion Route | Total Amount Excreted (µg) ± SD | Percentage of Administered Dose (%) ± SD |
| Urine | ||
| 0-12h | ||
| 12-24h | ||
| 24-48h | ||
| Feces | ||
| 0-24h | ||
| 24-48h | ||
| Bile (if applicable) | ||
| 0-8h |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following protocols are based on standard practices for pharmacokinetic studies of natural products.
Protocol 1: Animal Model for Tissue Distribution and Excretion Studies
-
Animal Selection: Healthy adult male and female Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water. For excretion studies, animals should be housed individually in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: this compound can be administered via oral gavage or intravenous injection. The dosage should be determined based on preliminary toxicity and efficacy studies. A typical vehicle for oral administration is 0.5% carboxymethylcellulose sodium.
-
Sample Collection (Tissue Distribution):
-
At predetermined time points (e.g., 1, 4, 12, and 24 hours) post-dosing, animals (n=3-5 per time point) are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissues of interest (heart, lungs, liver, kidneys, spleen, brain, muscle, adipose tissue) are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed.
-
All samples are immediately frozen and stored at -80°C until analysis.
-
-
Sample Collection (Excretion):
-
Urine and feces are collected at specified intervals (e.g., 0-12h, 12-24h, 24-48h) from animals in metabolic cages.
-
The volume of urine is recorded, and an aliquot is stored at -80°C.
-
Fecal samples are collected, weighed, and stored at -80°C.
-
For biliary excretion studies, bile duct cannulation may be performed in anesthetized rats. Bile is collected at timed intervals.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Plasma:
-
To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Tissue Homogenates:
-
Weigh approximately 100 mg of tissue and homogenize in 4 volumes of ice-cold saline.[2]
-
Use the tissue homogenate in place of plasma in the protein precipitation procedure described above.
-
-
Urine:
-
Thaw and centrifuge urine samples to remove any precipitates.
-
Dilute an aliquot of the supernatant with the mobile phase before injection into the LC-MS/MS system.
-
-
Feces:
-
Homogenize the entire fecal sample with a suitable volume of water or methanol.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the complex matrix.
-
Protocol 3: Quantification of this compound by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is typically used for quantification.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is often effective.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to achieve the best signal intensity.
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Visualizations
The following diagrams illustrate the experimental workflows for tissue distribution and excretion studies.
Caption: Workflow for Tissue Distribution Study.
Caption: Workflow for Excretion Study.
References
Application Notes & Protocols for Large-Scale Purification of Neotuberostemonone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neotuberostemonone is a prominent member of the Stemona alkaloids, a unique class of natural products isolated from the Stemonaceae plant family.[1][2] These plants have a long history in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and as insecticides.[2][3][4] this compound and its related compounds exhibit a range of biological activities, including significant antitussive (anti-cough) effects and neurophysiological activity, such as the reduction of excitatory transmission at the neuromuscular junction.[1][2] This profile makes this compound a compound of interest for pharmaceutical research and development.
These application notes provide a comprehensive, scalable protocol for the purification of this compound from Stemona plant material. The methodology is designed to be adaptable for large-scale production, ensuring high purity and yield suitable for preclinical and clinical research.
Overview of the Purification Workflow
The large-scale purification of this compound is a multi-step process designed to efficiently isolate the target alkaloid from the complex matrix of the plant material. The workflow begins with the extraction of total alkaloids, followed by a selective acid-base partitioning to remove non-alkaloidal impurities. The enriched alkaloid fraction is then subjected to column chromatography for separation, and the process concludes with the crystallization of this compound to achieve high purity.
Caption: Overall workflow for the large-scale purification of this compound.
Quantitative Data Summary
The following table summarizes the expected yield and purity at each stage of the purification process, starting from 10 kg of dried Stemona root powder. These values are representative and may vary depending on the quality of the plant material and the precise execution of the protocol.
| Purification Stage | Starting Material (kg) | Output Material (g) | Purity (%) | Yield (%) |
| Ethanolic Extraction | 10 | 500 (Crude Extract) | ~5% | 100% (Crude) |
| Acid-Base Extraction | 0.5 (Crude Extract) | 100 (Crude Alkaloids) | ~25% | ~80% |
| Column Chromatography | 100 (Crude Alkaloids) | 20 (Purified Fractions) | >90% | ~70% |
| Recrystallization | 20 (Purified Fractions) | 15 (Crystalline Solid) | >98% | ~75% |
Detailed Experimental Protocols
Protocol 1: Large-Scale Ethanolic Extraction
Objective: To extract total alkaloids from the dried plant material.
Materials:
-
Dried and powdered Stemona root (10 kg)
-
95% Ethanol (B145695) (EtOH) (100 L)
-
Large-scale extractor or reaction vessel (200 L capacity)
-
Mechanical stirrer
-
Filtration system (e.g., filter press or large Buchner funnel)
-
Rotary evaporator with a large-capacity flask
Procedure:
-
Place 10 kg of powdered Stemona root into the 200 L extraction vessel.
-
Add 100 L of 95% ethanol to the vessel.
-
Stir the mixture at room temperature (20-25°C) for 24 hours to ensure thorough extraction.
-
Filter the mixture through the filtration system to separate the plant debris from the ethanolic extract.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue concentration until a thick, dark brown crude extract is obtained (approximately 500 g).
Protocol 2: Acid-Base Liquid-Liquid Extraction
Objective: To selectively isolate the alkaloid fraction from the crude extract.
Materials:
-
Crude ethanolic extract (500 g)
-
5% Hydrochloric acid (HCl) (5 L)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 L)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Large separatory funnels or liquid-liquid extraction vessel
-
pH meter or pH strips
Procedure:
-
Dissolve the 500 g of crude extract in 2 L of 5% HCl. The solution should be acidic (pH 1-2).
-
Transfer the acidic solution to a large separatory funnel and add 2 L of dichloromethane.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Drain and discard the organic (dichloromethane) layer, which contains neutral and acidic impurities.
-
Repeat the washing with dichloromethane (2 x 2 L).
-
Adjust the pH of the aqueous layer to 9-10 by slowly adding concentrated ammonium hydroxide while stirring and cooling the mixture in an ice bath.
-
Extract the now basic aqueous layer with dichloromethane (3 x 2 L).
-
Combine the organic layers, which now contain the free base alkaloids.
-
Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction (approximately 100 g).
Protocol 3: Silica Gel Column Chromatography
Objective: To separate this compound from other alkaloids.
Materials:
-
Crude alkaloid fraction (100 g)
-
Silica gel (60-120 mesh) for column chromatography (2 kg)
-
Glass column (10 cm diameter, 100 cm height)
-
Solvent system: A gradient of Dichloromethane (CH₂Cl₂) and Methanol (B129727) (MeOH)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of 2 kg of silica gel in dichloromethane and pack the column.
-
Dissolve the 100 g of crude alkaloids in a minimal amount of dichloromethane and adsorb it onto 200 g of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 CH₂Cl₂:MeOH).
-
Collect fractions of 500 mL each.
-
Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop in a suitable solvent system (e.g., CH₂Cl₂:MeOH 95:5), and visualize under a UV lamp.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Concentrate the combined pure fractions to obtain a purified, amorphous solid (approximately 20 g).
Protocol 4: Recrystallization
Objective: To obtain high-purity, crystalline this compound.
Materials:
-
Purified this compound (20 g)
-
Acetone
-
n-Hexane
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the 20 g of purified this compound in a minimal amount of hot acetone.
-
Slowly add n-hexane to the solution until a slight turbidity appears.
-
Warm the solution gently to redissolve the precipitate, and then allow it to cool slowly to room temperature.
-
For optimal crystal growth, leave the solution undisturbed at 4°C overnight.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane and dry them under a vacuum to yield high-purity this compound (approximately 15 g, >98% purity).
Biological Activity and Potential Signaling Pathway
Stemona alkaloids, including this compound, are known to affect the central nervous system.[1] Tuberostemonine, a closely related alkaloid, has been shown to reduce excitatory transmission at the neuromuscular junction.[2] This suggests a potential mechanism of action involving the modulation of neurotransmitter release or receptor binding at the synapse. The antitussive activity may also be linked to the modulation of neural pathways controlling the cough reflex.
The following diagram illustrates a hypothetical signaling pathway where this compound could exert its inhibitory effect at a synapse.
Caption: Hypothetical mechanism of this compound's neuroinhibitory action.
References
Neotuberostemonone: A Promising Scaffold for Novel Drug Discovery in Inflammatory and Fibrotic Diseases
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neotuberostemonone, a prominent member of the structurally complex Stemona alkaloids, has emerged as a molecule of significant interest in medicinal chemistry. Isolated from plants of the Stemonaceae family, traditionally used in Eastern medicine for respiratory ailments, this compound possesses a unique pyrrolo[1,2-a]azepine core skeleton. Recent pharmacological studies have unveiled its potent anti-inflammatory, anti-fibrotic, and antitussive properties, positioning it as a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of this compound's biological activities, delves into its mechanisms of action, and outlines detailed protocols for its evaluation and potential derivatization in a drug discovery context.
Physicochemical Properties and Biological Activities
This compound is a tetracyclic alkaloid with the chemical formula C₂₂H₃₃NO₄ and a molecular weight of 375.5 g/mol . Its intricate stereochemistry plays a crucial role in its biological function.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₃NO₄ | [1] |
| Molecular Weight | 375.5 g/mol | [1] |
| CAS Number | 143120-46-1 | [1] |
| Biological Activity | Anti-inflammatory, Anti-fibrotic, Antitussive, Inhibition of Osteoclastogenesis | [1][2][3][4] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its therapeutic effects by modulating critical signaling pathways implicated in inflammation and fibrosis.
Inhibition of the TGF-β/SDF-1 Feedback Loop in Pulmonary Fibrosis
In the context of pulmonary fibrosis, this compound has been shown to disrupt the detrimental positive feedback loop between activated fibroblasts and M2-polarized macrophages. This is achieved through the suppression of Transforming Growth Factor-beta (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1) secretion. Mechanistically, this compound inhibits the PI3K-dependent AKT and ERK pathways, which in turn downregulates the master regulator of hypoxia, Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][3][5][6]
Blockade of the NF-κB Signaling Pathway
This compound has also demonstrated anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of osteoclastogenesis, it blocks the activation of TRAF6, a key upstream activator of NF-κB. This prevents the subsequent signaling cascade that leads to the expression of osteoclast-related genes.[1]
This compound as a Scaffold for Drug Discovery
The unique tricyclic pyrrolobenzazepine nucleus of this compound is considered a prerequisite for its antitussive activity and likely contributes significantly to its other biological effects.[4] This core structure presents multiple sites for chemical modification, making it an attractive scaffold for generating novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Rationale for Derivatization
-
Enhance Potency: Modify functional groups to improve binding affinity to target proteins.
-
Improve Selectivity: Introduce modifications to reduce off-target effects.
-
Optimize Pharmacokinetics: Alter lipophilicity and metabolic stability for better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Explore New Therapeutic Areas: Generate derivatives with novel biological activities.
Experimental Protocols
While specific protocols for the derivatization of this compound are not yet published, this section provides detailed methodologies for evaluating the known biological activities of this compound and its potential analogs.
In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the ability of test compounds to inhibit the production of inflammatory mediators in a cellular model of inflammation.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
In Vitro Anti-fibrotic Activity Assessment
Objective: To evaluate the effect of test compounds on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Cell Line: Primary human or murine lung fibroblasts.
Protocol:
-
Cell Culture: Culture primary lung fibroblasts in Fibroblast Growth Medium.
-
Seeding: Seed cells in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or its analogs for 24 hours.
-
Stimulation: Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-smooth muscle actin (α-SMA) and collagen type I, key markers of myofibroblasts.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for α-SMA using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the expression levels of α-SMA and collagen I relative to the control.
Synthetic Strategies for Derivatization (Prospective)
The total synthesis of Stemona alkaloids is a complex endeavor due to their intricate polycyclic structures and multiple stereocenters.[7][8] However, the natural product itself can serve as a starting point for semi-synthesis of novel derivatives. Potential synthetic strategies for modifying the this compound scaffold could include:
-
Modification of the Lactone Rings: The two butyrolactone rings are potential sites for modification. Ring-opening reactions could provide access to hydroxyl and carboxylic acid functionalities, which can be further derivatized to esters, amides, and ethers.
-
Functionalization of the Azepine Ring: The nitrogen atom in the pyrrolo[1,2-a]azepine core is a key feature. N-alkylation, N-acylation, or N-oxidation could be explored to modulate the basicity and steric properties of this region.
-
Modification of the Core Skeleton: While more challenging, late-stage C-H functionalization techniques could be employed to introduce new substituents on the carbocyclic framework.
Conclusion
This compound stands as a compelling natural product scaffold with significant potential for the development of new drugs targeting inflammatory and fibrotic diseases. Its well-defined mechanisms of action on key signaling pathways provide a strong foundation for a rational, target-based drug design approach. While the synthesis and evaluation of this compound derivatives remain a nascent field, the protocols and strategies outlined in this document offer a roadmap for researchers to unlock the full therapeutic potential of this remarkable alkaloid. Further investigation into the structure-activity relationships of this compound analogs is crucial for advancing this promising scaffold towards clinical applications.
References
- 1. Neotuberostemonine inhibits osteoclastogenesis via blockade of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 3. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural relationships, distribution and biological activities of stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Neotuberostemonone Extraction from Stemona
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Neotuberostemonone from Stemona species, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound during extraction?
A1: The yield of this compound is influenced by several critical factors, including the choice of Stemona species, the specific plant part used (roots are typically best), the geographic origin and time of harvest of the plant material, the extraction method employed, the choice of solvent, the extraction temperature and duration, and the pH of the extraction medium.
Q2: Which Stemona species is the best source for this compound?
A2: Stemona tuberosa is a well-documented source of this compound.[1][2][3] The concentration of alkaloids can vary significantly between different species and even within the same species due to genetic and environmental factors.[4] It is advisable to perform a preliminary analysis of the plant material to confirm the presence and approximate concentration of this compound.
Q3: What is a typical expected yield of this compound from Stemona tuberosa?
A3: The reported yield of this compound in the dried powdered roots of Stemona tuberosa from Thailand is approximately 1.24 ± 0.27% of the dry weight.[5] However, this can vary based on the factors mentioned in Q1.
Q4: How can I confirm the presence and quantity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of this compound. Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and semi-quantitative estimation, often visualized using Dragendorff's reagent.
Q5: What are the best storage conditions for the plant material and the final extract to prevent degradation of this compound?
A5: To prevent degradation, store the dried plant material in a cool, dry, and dark place. The final extract should be stored at low temperatures, ideally at 4°C for short-term storage and -20°C for long-term storage, protected from light and air.
Troubleshooting Guides
Issue: Low or No Recovery of this compound
This is a common issue that can arise from various stages of the extraction process. Follow this step-by-step guide to identify and resolve the problem.
1. Plant Material Quality and Preparation:
- Possible Cause: Incorrect plant species or low concentration of this compound in the raw material.
- Troubleshooting: Verify the botanical identity of the Stemona species. If possible, source plant material from a region known for high this compound content.
- Possible Cause: Improper drying or storage of plant material leading to degradation.
- Troubleshooting: Ensure the plant material was properly dried to prevent microbial growth and stored in a cool, dark, and dry environment.
- Possible Cause: Inefficient grinding of the plant material.
- Troubleshooting: The particle size of the plant material is crucial for efficient solvent penetration. Grind the dried roots to a coarse powder (e.g., 80 mesh) to increase the surface area for extraction.
2. Extraction Method and Parameters:
- Possible Cause: Suboptimal extraction method.
- Troubleshooting: Reflux and ultrasonic-assisted extraction (UAE) are generally more efficient than simple maceration. Reflux extraction has been shown to provide a better yield for Stemona alkaloids compared to ultrasonic extraction.
- Possible Cause: Incorrect solvent selection.
- Troubleshooting: Methanol (B129727) has been reported as a highly effective solvent for extracting Stemona alkaloids. 90% ethanol (B145695) is also a viable option. The choice of solvent should align with the polarity of this compound.
- Possible Cause: Inadequate extraction time or temperature.
- Troubleshooting: For reflux extraction with methanol, a duration of 30 minutes has been found to be sufficient for complete extraction. For other methods, optimization of time and temperature may be required. Be cautious of excessively high temperatures which can lead to degradation of the target compound.
3. Post-Extraction Processing:
- Possible Cause: Analyte loss during solvent evaporation.
- Troubleshooting: Use a rotary evaporator at a controlled temperature (e.g., <40°C) and reduced pressure to minimize thermal degradation.
- Possible Cause: Inefficient purification leading to loss of this compound.
- Troubleshooting: Solid-Phase Extraction (SPE) with a C18 cartridge is an effective method for purifying and concentrating Stemona alkaloids, with higher recovery rates reported compared to liquid-liquid extraction.
Issue: Impure this compound Extract
1. Co-extraction of Impurities:
- Possible Cause: The chosen solvent is extracting a wide range of compounds.
- Troubleshooting: Optimize the polarity of the extraction solvent. A preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) can help remove fats and waxes before the main alkaloid extraction.
- Possible Cause: Presence of pigments and other interfering substances.
- Troubleshooting: Employ a robust purification strategy. Solid-Phase Extraction (SPE) is highly recommended for cleaning up the crude extract.
2. Degradation of this compound:
- Possible Cause: Exposure to harsh pH conditions or high temperatures.
- Troubleshooting: Maintain a neutral or slightly acidic pH during extraction and processing, as alkaloids can be unstable in strongly acidic or alkaline conditions. Avoid prolonged exposure to high temperatures.
Data Presentation
Table 1: Comparison of Extraction Methods for Stemona Alkaloids
| Extraction Method | Recommended Solvent | Typical Duration | Relative Yield | Key Advantages | Key Disadvantages |
| Reflux Extraction | Methanol or 90% Ethanol | 30 minutes - 3 hours | High | High extraction efficiency, relatively simple setup. | Requires heating, potential for thermal degradation of sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Methanol or Ethanol | 30 - 60 minutes | Moderate to High | Faster than maceration, operates at lower temperatures. | Yield may be lower than reflux for some alkaloids. |
| Maceration | Ethanol or Methanol | 24 - 72 hours | Low to Moderate | Simple, requires minimal equipment. | Time-consuming, generally lower extraction efficiency. |
Table 2: Reported Yield of this compound and Related Alkaloids from Stemona Species
| Compound | Stemona Species | Plant Part | Yield (% of Dry Weight) | Reference |
| Neotuberostemonine | S. tuberosa | Roots | 1.24 ± 0.27 | |
| Tuberostemonine | S. tuberosa | Roots | 1.31 ± 0.28 | |
| Tuberostemonine N | S. tuberosa | Roots | 1.63 ± 0.18 |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound
This protocol is adapted from established methods for the extraction of Stemona alkaloids.
-
Preparation of Plant Material:
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Dry the roots of Stemona tuberosa at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a coarse powder (approximately 80 mesh).
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 50 mL of methanol to the flask.
-
Allow the mixture to soak for 30 minutes at room temperature.
-
Connect the flask to a reflux condenser and heat the mixture to the boiling point of methanol.
-
Maintain the reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is removed, yielding a crude extract.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol is designed for the cleanup and concentration of this compound from the crude extract.
-
Sample Preparation:
-
Suspend the crude extract obtained from Protocol 1 in 2 mL of distilled water.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of distilled water through it.
-
-
Sample Loading:
-
Load the aqueous suspension of the crude extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of distilled water to remove polar impurities. Discard the eluate.
-
-
Elution:
-
Elute the retained alkaloids, including this compound, with 5 mL of methanol. Collect the eluate.
-
-
Final Preparation:
-
The methanolic eluate can be directly used for analysis (e.g., HPLC) or evaporated to dryness and reconstituted in a suitable solvent for further experiments.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Tuberostemonine O from the Roots of Stemona tuberosa | Semantic Scholar [semanticscholar.org]
- 4. maxwellsci.com [maxwellsci.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Neotuberostemonone
Welcome to the technical support center for the chromatographic analysis of Neotuberostemonone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the resolution of this compound in chromatography. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape is a common issue in liquid chromatography and can arise from several factors.
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Peak Tailing: This is often observed for basic compounds like alkaloids, including this compound. It can be caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanol (B1196071) groups). Another potential cause is column overload, where too much sample is injected.[1]
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Peak Fronting: This is typically a result of column overload, either due to a high concentration of the analyte or a large injection volume. It can also be indicative of a physical change or collapse in the column packing.[1]
Troubleshooting Steps:
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Reduce Sample Load: Dilute your sample or decrease the injection volume to see if the peak shape improves. Broad or tailing peaks can be a strong indicator that too much sample was injected.
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Optimize Mobile Phase pH: For basic compounds like this compound, working at a low pH (e.g., with 0.1% formic acid) can protonate the analyte and reduce interactions with silanol groups. Conversely, a high pH mobile phase can suppress the ionization of silanol groups.
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Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might lead to peak shape issues.
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Check for Column Deterioration: If you observe peak shape problems for all components in your sample, it might indicate a deteriorated column. This can include a partially blocked inlet frit or a void in the packing material.[2][3]
Q2: What should I do if I'm facing issues with the resolution between this compound and other related alkaloids?
A2: Inadequate resolution can be addressed by systematically optimizing your chromatographic conditions.
Troubleshooting Steps:
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Adjust Mobile Phase Composition: Modifying the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity and resolution.
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Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the elution order and improve the separation of closely eluting compounds.
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Modify the Mobile Phase Additives: The choice and concentration of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can influence the peak shape and selectivity for alkaloids.
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Optimize the Gradient Program: If using a gradient elution, adjusting the slope of the gradient can help to better separate compounds with similar retention times.
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Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle technology (e.g., superficially porous particles) to achieve a different selectivity.
Q3: My retention time for this compound is not consistent between runs. What could be the cause?
A3: Retention time variability can compromise the reliability of your analytical method.
Troubleshooting Steps:
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Ensure Proper System Equilibration: Before starting a sequence of analyses, ensure that the column is fully equilibrated with the initial mobile phase conditions.
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Check for Leaks: Any leaks in the HPLC/UPLC system can lead to fluctuations in the flow rate and, consequently, variable retention times.
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Verify Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in pH or solvent ratios, can cause shifts in retention times. It is recommended to prepare fresh mobile phase for each analysis.
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Control Column Temperature: Maintaining a constant and stable column temperature is crucial, as temperature fluctuations can affect retention times.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC or UPLC method for this compound?
A: A good starting point for method development for this compound, which is an alkaloid, would be a reversed-phase C18 column. For the mobile phase, a gradient elution using water with 0.1% formic acid as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B is a common choice. Detection can be performed using a DAD detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).
Q: How should I prepare a sample containing this compound for analysis?
A: Sample preparation is critical for obtaining reliable results. A general procedure for plant material would involve:
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Extraction: Extract the powdered material with a suitable solvent, such as methanol or a mixture of methanol and water. Sonication or refluxing can enhance extraction efficiency.
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Cleanup: To remove interfering substances, a solid-phase extraction (SPE) step using a C18 cartridge is often effective. The sample is loaded onto the cartridge, washed with water to remove polar impurities, and then the alkaloids are eluted with methanol.
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Filtration: Before injection, the final extract should be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Q: Are there any known signaling pathways affected by this compound?
A: Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by this compound. However, related compounds from medicinal plants have been shown to be involved in various cellular signaling pathways. For instance, some diterpenes from Salvia species are known to affect pathways related to apoptosis and oxidative stress.[4] Further research is needed to elucidate the specific molecular targets of this compound.
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical UPLC-MS/MS method for this compound, based on typical validation parameters for similar compounds.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Retention Time | ~3.5 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 8.10% |
| Accuracy (Recovery %) | 97% - 103% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification of this compound
This protocol describes a method for the quantitative analysis of this compound in a prepared plant extract.
1. Instrumentation:
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UPLC System: Waters Acquity UPLC H-Class
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Mass Spectrometer: Waters Xevo TQ-S
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Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)
2. Reagents:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic Acid (LC-MS grade)
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Deionized Water
3. Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 2 µL
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Gradient Program:
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0-1 min: 5% B
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1-5 min: Linear gradient from 5% to 95% B
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5-6 min: Hold at 95% B
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6-6.1 min: Linear gradient from 95% to 5% B
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6.1-8 min: Hold at 5% B for re-equilibration
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4. Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.0 kV
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Cone Voltage: 30 V
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Source Temperature: 150°C
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Desolvation Temperature: 400°C
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MRM Transitions: Specific precursor and product ions for this compound should be determined by infusion of a standard solution.
5. Sample Preparation:
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Prepare a plant extract as described in the FAQs.
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Dilute the final extract in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
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Filter through a 0.22 µm syringe filter before injection.
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for UPLC-MS/MS method development and validation.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of Neotuberostemonone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Neotuberostemonone and related Stemona alkaloids. The guidance provided is based on established synthetic strategies and addresses common challenges encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of the this compound core?
A1: A pivotal and highly efficient transformation is the tandem intramolecular Diels-Alder/azido-Schmidt reaction. This sequence rapidly constructs the complex tetracyclic core of Stemona alkaloids, including the scaffold of this compound, in a single operational step. This reaction is crucial as it establishes multiple stereocenters and the characteristic fused ring system.
Q2: What are the main challenges associated with the intramolecular Diels-Alder/azido-Schmidt tandem reaction?
A2: The primary challenges include controlling the stereochemical outcome, managing the reactivity of the azide (B81097), and preventing the formation of undesired byproducts. The stereoselectivity of the Diels-Alder reaction can be influenced by the substrate and the choice of Lewis acid catalyst. The subsequent Schmidt reaction is also sensitive to the reaction conditions, which can affect the yield and purity of the desired lactam product.
Q3: Are there alternative strategies if the tandem reaction proves problematic?
A3: Yes, the tandem reaction can be decoupled. The intramolecular Diels-Alder reaction can be performed first to form the azido (B1232118) diketone intermediate, which can be isolated and purified. Subsequently, the intramolecular Schmidt reaction can be initiated under different conditions to afford the desired tetracyclic lactam. This stepwise approach allows for optimization of each transformation independently.
Q4: How can I monitor the progress of the tandem reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting triene and the appearance of the product lactam can be tracked. It is also advisable to monitor for the formation of any significant byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Tetracyclic Lactam in the Tandem Reaction
| Possible Cause | Suggested Solution |
| Suboptimal Lewis Acid | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to identify the most effective catalyst for your specific substrate. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The Diels-Alder and Schmidt reactions may have different optimal temperature ranges. A temperature gradient study is recommended. |
| Decomposition of the Azide | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the azide functionality. Use freshly prepared or purified starting materials. |
| Formation of Bridged Lactam Byproduct | The formation of a bridged lactam byproduct can result from an alternative migration pathway in the Schmidt reaction. Modifying the Lewis acid or the reaction solvent may alter the product distribution.[1] |
| Exo-Diels-Alder Adduct Formation | The formation of the exo-Diels-Alder adduct can lead to an undesired lactam isomer. The endo:exo selectivity is influenced by the Lewis acid and reaction temperature. Lower temperatures generally favor the endo adduct.[1] |
Problem 2: Poor Stereoselectivity in the Intramolecular Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Insufficient Lewis Acid Catalysis | The stereoselectivity of the Diels-Alder reaction is often enhanced by Lewis acid catalysis. Ensure the optimal catalyst and loading are used. |
| High Reaction Temperature | Higher temperatures can lead to a decrease in stereoselectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Substrate Conformation | The conformation of the tether connecting the diene and dienophile can influence the facial selectivity of the cycloaddition. Computational modeling may provide insights into the preferred transition state geometries. |
Experimental Protocols
Key Experiment: Tandem Intramolecular Diels-Alder/Azido-Schmidt Reaction
This protocol is a representative procedure for the one-pot synthesis of the core tetracyclic lactam structure found in Stemona alkaloids.
Materials:
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Azido-triene precursor
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Lewis Acid (e.g., TiCl₄, SnCl₄)
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Anhydrous dichloromethane (B109758) (DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolve the azido-triene precursor in anhydrous DCM under an inert atmosphere.
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Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate and Lewis acid).
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Slowly add the Lewis acid (e.g., a 1 M solution in DCM) to the stirred solution of the azido-triene.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
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Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic lactam.
Visualizations
Caption: Experimental workflow for the tandem intramolecular Diels-Alder/azido-Schmidt reaction.
Caption: Troubleshooting logic for addressing low product yield in the tandem reaction.
References
Technical Support Center: Minimizing Neotuberostemonone Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Neotuberostemonone during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many alkaloids, this compound is susceptible to degradation from various environmental factors. The primary factors include exposure to light (photodegradation), high temperatures, oxygen (oxidation), and hydrolysis in the presence of moisture or non-neutral pH conditions.[1] The presence of certain impurities or excipients in a formulation can also accelerate degradation.[1]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light.[2] For short-term storage, keeping the solid compound at 2-8°C in a desiccator is advisable. If in solution, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C in a light-protected vial, and the stability under these conditions should be verified.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation can be identified by a change in physical appearance (e.g., color change), a decrease in the purity of the sample as determined by analytical methods like High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram. A decrease in the biological activity of the compound can also be an indicator of degradation.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Stability-indicating analytical methods are crucial for assessing degradation. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.[3][4][5] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Q5: Are there any general strategies to enhance the stability of this compound in solution?
A5: To enhance stability in solution, consider using a buffered solution to maintain an optimal pH, adding antioxidants such as EDTA to prevent oxidation, and protecting the solution from light by using amber vials or covering the container with aluminum foil.[1] For oxygen-sensitive compounds, degassing the solvent and blanketing the solution with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of purity in a recently purchased this compound sample. | Improper storage conditions during shipping or upon receipt. | Immediately store the compound at -20°C or below, protected from light. Re-evaluate the purity using a validated HPLC method. Contact the supplier if the purity is significantly lower than specified. |
| Appearance of multiple new peaks in the HPLC chromatogram of a stock solution. | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, perform a short-term stability study to determine the acceptable storage duration and conditions (e.g., temperature, light protection). |
| Inconsistent results in biological assays. | Degradation of this compound during the experiment. | Ensure that the experimental conditions (e.g., buffer pH, temperature, light exposure) are not contributing to degradation. Prepare this compound dilutions immediately before use. |
| Precipitation of this compound from solution. | Poor solubility or pH-dependent solubility. | Investigate the solubility of this compound in different solvents and pH conditions. Consider using a co-solvent or adjusting the pH of the buffer to improve solubility and stability. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 24 and 48 hours. Also, heat the stock solution at 60°C for 24 and 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the percentage of this compound remaining and the formation of any degradation products.
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 |
| 8 | 85.1 | 2 | |
| 24 | 70.5 | 3 | |
| 0.1 M NaOH (60°C) | 2 | 88.4 | 2 |
| 8 | 65.7 | 4 | |
| 24 | 40.2 | 5 | |
| 3% H₂O₂ (RT) | 2 | 98.1 | 1 |
| 8 | 92.5 | 2 | |
| 24 | 85.3 | 3 | |
| Heat (60°C, solution) | 24 | 99.0 | 0 |
| 48 | 98.5 | 1 | |
| Photostability | 24 | 90.8 | 2 |
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Neotuberostemonone Bioactivity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioactivity assessment of Neotuberostemonone, a bioactive alkaloid isolated from Stemona tuberosa. Poor reproducibility is a significant hurdle in natural product research; this guide provides a structured approach to identifying and resolving potential issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.
Section 1: Inconsistent Bioactivity Results
Question: Why am I observing high variability in the bioactivity of this compound between different batches of the compound or even between replicate experiments?
Answer: High variability is a frequent challenge in natural product research. Several factors related to the compound itself, experimental procedure, and biological systems can contribute to this issue.
-
Compound Integrity and Purity:
-
Source and Purity: The purity of your this compound sample is critical. Impurities from the isolation process or synthetic route can have their own biological effects, leading to inconsistent results. Always ensure the purity of your compound is verified by appropriate analytical methods (e.g., HPLC, NMR, MS).
-
Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous solutions. Ensure complete solubilization, typically using a small amount of a solvent like DMSO, and then diluting in media. Precipitation of the compound during the assay will lead to a lower effective concentration and thus, lower apparent activity. Be mindful of the final DMSO concentration, as it can be toxic to cells (typically keep below 1%). The stability of this compound in your assay conditions (e.g., temperature, pH, light exposure) should also be considered. Degradation can lead to a loss of activity over the course of the experiment.
-
-
Experimental Procedure:
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when performing serial dilutions, is a major source of error. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Seeding Density: Inconsistent cell numbers per well will result in variable responses. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is advisable to fill the outer wells with sterile buffer or media and not use them for experimental samples.
-
-
-
Biological System Complexity:
-
Biological systems are inherently variable. Minor differences in cell line strains, temperature, or even the time of day can impact results. Strict adherence to standardized protocols is crucial to minimize this variability.[1]
-
Section 2: Issues with Specific Bioassays
Question: My this compound sample is showing lower than expected anti-inflammatory activity in a cell-based assay. What could be the reason?
Answer: Several factors could contribute to lower-than-expected anti-inflammatory activity.
-
Assay System and Stimulation:
-
Cell Line Choice: The choice of cell line (e.g., RAW 264.7 macrophages) is critical. Ensure the cell line is responsive to the inflammatory stimulus you are using (e.g., lipopolysaccharide - LPS).
-
Stimulant Concentration and Purity: The concentration and purity of the inflammatory stimulus (e.g., LPS) are crucial for a robust inflammatory response. Use a concentration that induces a sub-maximal response to be able to observe inhibition.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can significantly impact the results. Pre-incubation with this compound before adding the stimulus may be necessary to see an inhibitory effect.
-
-
Mechanism of Action:
-
This compound has been shown to inhibit the NF-κB pathway.[1] If your assay readout is not directly linked to this pathway, you may not observe significant activity. Consider measuring NF-κB activation or the expression of NF-κB target genes (e.g., TNF-α, IL-6).
-
Question: I am not observing any significant insecticidal activity with this compound in my assay. What should I check?
Answer: The lack of insecticidal activity could be due to several factors related to the assay design and the target insect species.
-
Assay Method:
-
Contact vs. Ingestion: this compound may be more effective through a specific route of exposure. If you are performing a contact assay, ensure adequate contact between the insect and the treated surface. For ingestion assays, ensure the compound is stable in the diet and palatable to the insect.
-
Larval Stage: The susceptibility of insects to insecticides can vary significantly with their developmental stage. Ensure you are using a consistent and appropriate larval instar for your assay.
-
-
Compound Formulation:
-
The formulation of this compound can impact its bioavailability to the insect. Consider using appropriate solvents or adjuvants to improve its efficacy.
-
Section 3: General Troubleshooting Workflow
For a systematic approach to troubleshooting, consider the following workflow:
References
Technical Support Center: Enhancing the Bioavailability of Neotuberostemonone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Neotuberostemonone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent antitussive alkaloid extracted from Stemona tuberosa.[1] Like many alkaloids, it is a lipophilic compound with poor water solubility, which can limit its oral bioavailability.[2] Studies in rats have shown that after oral administration, a significant portion of this compound may be eliminated through first-pass metabolism in the intestine and liver, resulting in low systemic exposure.[1]
Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
A3: The main approaches focus on improving the solubility and dissolution rate of the drug. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing can enhance dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.
Q4: How do P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes affect this compound's bioavailability?
A4: P-glycoprotein is an efflux transporter that can pump drugs out of intestinal cells, reducing their absorption. Some Stemona alkaloids have been shown to be inhibitors of P-gp, which could potentially be a self-limiting factor or an opportunity for bioavailability enhancement. Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are heavily involved in the metabolism of many alkaloids. Inhibition or induction of these enzymes can significantly alter the extent of first-pass metabolism and, consequently, the bioavailability of this compound.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound powder. | Poor wettability and low aqueous solubility of the crystalline drug. | 1. Reduce Particle Size: Employ micronization or nanosuspension techniques. 2. Formulate a Solid Dispersion: Use a hydrophilic carrier to create an amorphous solid dispersion. 3. Develop a Lipid-Based Formulation: Encapsulate this compound in a SEDDS to improve its solubilization in aqueous media. |
| High variability in pharmacokinetic data between subjects. | Food effects, poor formulation robustness, or variable gastrointestinal transit times. | 1. Optimize Formulation: Develop a robust formulation, such as a nanosuspension or SEDDS, that is less susceptible to gastrointestinal variations. 2. Standardize Dosing Conditions: Administer the formulation consistently with or without food to minimize variability. |
| Low oral bioavailability despite good in vitro dissolution. | Significant first-pass metabolism by CYP enzymes or efflux by P-glycoprotein. | 1. Investigate P-gp Interaction: Conduct Caco-2 permeability assays with and without a P-gp inhibitor to assess the extent of efflux. 2. Consider Bioenhancers: Co-administration with a known inhibitor of relevant CYP enzymes (e.g., CYP3A4) or P-gp could be explored, though this requires careful consideration of potential drug-drug interactions. |
| Physical instability of the formulation (e.g., crystal growth in amorphous solid dispersion). | The formulation is in a thermodynamically unstable state. The chosen polymer may not be effectively inhibiting recrystallization. | 1. Polymer Selection: Screen different polymers for their ability to form a stable amorphous solid dispersion with this compound. 2. Optimize Drug Loading: A lower drug-to-polymer ratio may improve stability. 3. Storage Conditions: Store the formulation under controlled temperature and humidity to minimize molecular mobility. |
| Poor emulsification of a SEDDS formulation upon dilution. | Imbalance in the oil, surfactant, and cosurfactant ratio. The HLB value of the surfactant system may not be optimal. | 1. Systematic Component Screening: Perform solubility studies of this compound in various oils, surfactants, and cosurfactants. 2. Construct Ternary Phase Diagrams: This will help identify the optimal ratios of components for efficient self-emulsification. 3. Adjust Surfactant HLB: Use a combination of surfactants to achieve the required HLB for the chosen oil phase. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration.
| Dosage (mg/kg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 20 | 11.37 | 17.68 | 2.28 |
| 40 | 137.6 | 167.4 | 3.04 |
| (Data from a study on the pharmacokinetics of pure this compound in rats) |
Table 2: Illustrative Comparison of Pharmacokinetic Parameters for a Poorly Soluble Compound in Different Formulations (Hypothetical Data Based on Typical Enhancements).
| Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 50 | 250 | 100 |
| Solid Dispersion | 150 | 750 | 300 |
| Nanosuspension | 200 | 1000 | 400 |
| SEDDS | 250 | 1250 | 500 |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol (B145695) (or a suitable organic solvent in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Formulation of this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or a combination of HPMC and Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy mill
-
Particle size analyzer
Procedure:
-
Preparation of Suspension: Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.
-
Milling: Add the pre-suspension and the milling media to the milling chamber.
-
Wet Milling: Mill the suspension at a high speed for a specified duration (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension. Perform in vitro dissolution studies to compare the dissolution rate with the unprocessed drug.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vials
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant. Prepare a series of formulations with varying ratios of these components. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region in a ternary phase diagram.
-
Preparation of SEDDS Formulation: Select an optimal formulation from the self-emulsifying region. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. Add the accurately weighed this compound to the mixture and vortex until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and drug content.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Factors affecting this compound's oral bioavailability.
References
Technical Support Center: Refinement of Analytical Methods for Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals to help refine their analytical methods and ensure data of the highest quality.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Sample Preparation
Q1: What is the best initial approach for sample preparation with a complex biological matrix like plasma or serum?
A: For many applications, particularly in early-stage analysis, protein precipitation (PPT) is a common starting point due to its simplicity and speed. However, while it effectively removes a large portion of proteins, it may not eliminate other interferences like phospholipids (B1166683), which can lead to issues such as ion suppression in mass spectrometry. For cleaner samples and more sensitive assays, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more suitable as they can provide a more thorough cleanup.
Q2: My protein precipitation protocol results in a "gummy" or gelatinous pellet that is difficult to separate from the supernatant. What can I do?
A: This issue often arises due to high lipid or protein content in the sample. Here are a few troubleshooting steps:
-
Increase Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of cold organic solvent. A ratio of 3:1 or 4:1 (solvent to sample) is typically recommended.
-
Choice of Solvent: Acetonitrile (B52724) is often preferred as it tends to produce a denser, more compact protein pellet compared to methanol (B129727).[1]
-
Thorough Mixing and Incubation: Vortex the sample vigorously after adding the solvent to ensure complete denaturation. Subsequently, incubating the mixture at a low temperature (e.g., -20°C) for at least 20 minutes can significantly improve pellet formation.
-
Centrifugation Conditions: Ensure your centrifugation speed and time are adequate. A common starting point is 14,000 x g for 10 minutes at 4°C.
Q3: I'm experiencing low analyte recovery after solid-phase extraction (SPE). What are the likely causes?
A: Low recovery in SPE can stem from several factors throughout the process. Here's a systematic way to troubleshoot:
-
Sorbent Choice/Polarity Mismatch: The sorbent's retention mechanism may not be appropriate for your analyte's chemical properties. For instance, using a reversed-phase cartridge for a highly polar analyte or a polar sorbent for a nonpolar analyte can lead to poor retention and subsequent loss.[2]
-
Insufficient Eluent Strength or Incorrect pH: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For ionizable analytes, the pH of the elution solvent must be adjusted to neutralize the analyte, thus reducing its interaction with the sorbent.[2]
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte from the cartridge.[2]
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.[2]
-
High Flow Rate: If the sample is loaded too quickly, there may not be sufficient time for the analyte to interact with and be retained by the sorbent.
Q4: How can I prevent emulsion formation during liquid-liquid extraction (LLE)?
A: Emulsion formation is a frequent issue in LLE, often occurring with samples high in lipids or proteins.[3] Here are some strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[3]
-
Addition of Salt: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the layers.[3]
-
Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.
-
Solvent Choice: Consider using a different organic solvent that is less prone to forming emulsions with your sample matrix.
LC-MS/MS Analysis
Q5: I'm observing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?
A: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest, leading to reduced signal intensity.[4][5] A primary cause in plasma and serum samples is the presence of phospholipids. To mitigate this, consider the following:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) with a sorbent that retains phospholipids, or use specialized phospholipid removal plates.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate your analyte from the region where phospholipids typically elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[6]
Q6: My chromatographic peaks are tailing. What are the common causes and solutions?
A: Peak tailing can be caused by several factors:
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Ensure the mobile phase pH is appropriate for your analyte to maintain it in a single ionic state.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Immunoassay Analysis
Q7: I am getting high background in my ELISA. What are the possible causes?
A: High background in an ELISA can obscure your signal and lead to inaccurate results. Common causes include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal. Ensure you are using the recommended number of washes and wash buffer volume.[7]
-
Improper Blocking: The blocking buffer may not be effectively preventing non-specific binding. You may need to optimize the blocking buffer or increase the incubation time.[7]
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated. Always use fresh, high-quality reagents.[7]
-
Excessive Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample.[8]
Q8: My ELISA results show poor reproducibility between replicate wells. What could be the issue?
A: Poor reproducibility is often due to technical errors in pipetting or plate washing.
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and fresh tips for each sample and reagent.
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the plate.
-
Edge Effects: The outer wells of a 96-well plate can be prone to temperature variations, leading to inconsistent results. Avoid using the outer wells for critical samples if possible.
-
Washing Inconsistency: If washing manually, ensure that all wells are washed with the same vigor and for the same duration. An automated plate washer can improve consistency.
II. Quantitative Data Tables
The following tables summarize quantitative data for common analytical methods to aid in method selection and optimization.
Table 1: Comparison of Protein Precipitation Efficiency in Human Plasma
| Precipitating Solvent | Solvent to Plasma Ratio (v/v) | Protein Removal Efficiency (%) | Analyte Recovery (General) | Reference |
| Acetonitrile | 3:1 | >95% | Good for a wide range of analytes | [1] |
| Methanol | 3:1 | ~90-95% | May be less efficient for some analytes | [1] |
| Acetone | 4:1 | >98% | Can be very effective but may co-precipitate some analytes | [9] |
Table 2: Typical Analyte Recovery and Matrix Effect Values for Different SPE Sorbent Types in Biological Fluids
| SPE Sorbent Type | Biological Matrix | Analyte Class | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Reference |
| Reversed-Phase (C18) | Urine | Non-polar drugs | 85 - 105 | < 15 | [10] |
| Reversed-Phase (HLB) | Plasma | Broad range of drugs | > 90 | < 10 | [11] |
| Mixed-Mode Cation Exchange | Urine | Basic drugs | > 80 | < 20 | [10] |
| Mixed-Mode Anion Exchange | Plasma | Acidic metabolites | 75 - 95 | < 25 | N/A |
Note: Matrix effect is calculated as (1 - [Response in matrix / Response in neat solution]) * 100%. A positive value indicates ion suppression, while a negative value indicates ion enhancement.
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Protein Precipitation of Plasma Samples for LC-MS/MS Analysis
Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[12]
-
Place the tube in a -20°C freezer for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully aspirate the supernatant and transfer it to a clean tube or a well in a 96-well plate for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of a Drug from Urine
Objective: To extract and concentrate a non-polar drug from a urine sample using a reversed-phase SPE cartridge.
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18)
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[2]
-
Sample Loading: Load 1 mL of the urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.[2]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any remaining water.
-
Elution: Elute the analyte from the cartridge with 1 mL of acetonitrile into a clean collection tube.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Standard ELISA Protocol for Cytokine Measurement in Serum
Objective: To quantify the concentration of a specific cytokine in a serum sample.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Serum samples
-
Standard cytokine solution
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the standard cytokine in assay diluent. Dilute serum samples as required in assay diluent.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 3.
-
Develop: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance of each well at 450 nm using a plate reader.
IV. Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental and Logical Workflows
Caption: General experimental workflow for bioanalysis.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. agilent.com [agilent.com]
- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 3. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Cytokine Elisa [bdbiosciences.com]
Validation & Comparative
A Comparative Analysis of Neotuberostemonone and Other Stemona Alkaloids: A Guide for Researchers
Introduction
Stemona alkaloids, a diverse group of natural products isolated from the Stemonaceae family of plants, have garnered significant attention for their wide range of biological activities. These compounds are traditionally used in folk medicine, particularly for their potent antitussive and insecticidal properties. Structurally, they are characterized by a unique pyrrolo[1,2-a]azepine core. This guide provides a comparative analysis of Neotuberostemonone, a prominent member of this family, and other notable Stemona alkaloids, with a focus on their biological performance supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Structural Classification of Stemona Alkaloids
Stemona alkaloids can be broadly classified into several groups based on their skeletal structures. The major groups include the stichoneurine (or tuberostemonine), protostemonine (B150507), and croomine (B1227750) types, distinguished by the carbon chains attached to the C-9 position of the pyrroloazepine nucleus.[1] this compound belongs to the stichoneurine group, which is characterized by a specific stereochemistry and substitution pattern.
Comparative Biological Activity
The biological activities of Stemona alkaloids are diverse, with the most prominent being antitussive, insecticidal, and cytotoxic effects. This section compares the performance of this compound with other key alkaloids from this family.
Antitussive Activity
This compound has demonstrated significant antitussive effects, comparable to, and in some cases exceeding, that of the common antitussive drug codeine. A comparative study on the stereoisomers this compound (NTS) and Tuberostemonine (TS) provided clear quantitative data on their efficacy.
Table 1: Comparative Antitussive Activity of this compound and Tuberostemonine
| Compound | Administration Route | Dose (mg/kg) | Cough Inhibition (%) | ID₅₀ (mg/kg) |
|---|---|---|---|---|
| This compound | Intraperitoneal | 100 | 97% | 25.5 |
| Oral | 100 | 66% | - | |
| Tuberostemonine | Intraperitoneal | 100 | 68% | 61.2 |
| Oral | 100 | 64% | - |
Data sourced from a study on citric acid-induced cough in guinea pigs.
As the data indicates, this compound exhibits a more potent antitussive effect than its stereoisomer, Tuberostemonine, particularly when administered intraperitoneally.
Insecticidal Activity
Stemona alkaloids are well-known for their insecticidal properties. While specific quantitative data for this compound is limited in the reviewed literature, other alkaloids, particularly from the protostemonine group, have been extensively studied and show high potency.
Table 2: Insecticidal Activity of Selected Stemona Alkaloids against Spodoptera littoralis
| Compound | LC₅₀ (ppm) | EC₅₀ (ppm) |
|---|---|---|
| Didehydrostemofoline | 0.84 | 0.46 |
| Stemofoline | 2.04 | - |
| This compound | Data not available | Data not available |
| Tuberostemonine | No toxic effects observed | - |
LC₅₀ (Lethal Concentration, 50%) and EC₅₀ (Effective Concentration, 50%) values from chronic feeding bioassays against neonate larvae of Spodoptera littoralis. Tuberostemonine showed repellent but not toxic effects.
Didehydrostemofoline and stemofoline are highly potent insecticides. The lack of quantitative data for this compound in this area highlights a gap in the current research and an opportunity for future investigation.
Cytotoxic Activity
Table 3: Cytotoxic Activity of Selected Stemona Alkaloids
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6-hydroxy-5,6-seco-stemocurtisine | KB (Oral Carcinoma) | 18.82 |
| MCF-7 (Breast Cancer) | 62.52 | |
| This compound | - | Data not available |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
The available data suggests that certain Stemona alkaloids possess moderate cytotoxicity. Further studies are required to determine the cytotoxic profile of this compound.
Mechanism of Action: Insecticidal Effects
The insecticidal activity of many Stemona alkaloids is attributed to their interaction with the insect's nervous system. Specifically, they are known to act on nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are crucial for excitatory neurotransmission in insects.[2] Alkaloids like stemofoline act as potent agonists or antagonists of these receptors, leading to overstimulation or blockade of neuronal signals, which results in paralysis and death of the insect.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities of Stemona alkaloids.
General Workflow for Bioactivity Screening
The discovery and evaluation of bioactive natural products like Stemona alkaloids typically follow a standardized workflow. This process begins with the collection and extraction of plant material, followed by fractionation and purification to isolate individual compounds. These compounds are then subjected to a battery of in vitro and in vivo bioassays to determine their biological activities.
Antitussive Activity Assay (Citric Acid-Induced Cough Model)
-
Animal Model: Male guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a set period before the trial.
-
Drug Administration: Test compounds (e.g., this compound, Tuberostemonine) and control substances (e.g., saline, codeine) are administered, often intraperitoneally or orally, at various doses.
-
Cough Induction: After a specific time post-administration (e.g., 30 minutes), animals are exposed to a nebulized solution of citric acid (e.g., 0.1 M) for a fixed duration to induce coughing.
-
Data Collection: The number of coughs is recorded by a trained observer or using a sound-recording device within a chamber.
-
Analysis: The percentage of cough inhibition is calculated relative to the control group, and the ID₅₀ (the dose causing 50% inhibition) is determined.
Insecticidal Activity Assay (Chronic Feeding Bioassay)
-
Test Insect: A common model is the neonate larvae of the Egyptian cotton leafworm (Spodoptera littoralis).
-
Diet Preparation: An artificial diet is prepared, and the test alkaloids are incorporated at various concentrations. A solvent-only diet serves as the control.
-
Exposure: Neonate larvae are placed on the treated diet and reared under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: Mortality and larval weight are recorded after a specific period (e.g., 7-10 days).
-
Analysis: The data is subjected to probit analysis to calculate the LC₅₀ (the concentration causing 50% mortality) and EC₅₀ (the concentration causing 50% growth inhibition) values.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, KB for oral carcinoma) are used.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloids for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion
This compound stands out as a potent antitussive agent among the Stemona alkaloids, with efficacy surpassing its stereoisomer, Tuberostemonine. While the insecticidal and cytotoxic profiles of this compound require further quantitative investigation, the broader Stemona family, particularly alkaloids like didehydrostemofoline, demonstrates significant potential for the development of new insecticides. The diverse biological activities and complex chemical structures of these compounds continue to make them valuable leads for drug discovery and development. Further research, especially in elucidating the structure-activity relationships and specific molecular targets of lesser-studied alkaloids like this compound, is warranted.
References
Navigating the Landscape of Cough Relief: A Comparative Analysis of Antitussive Agents
For researchers, scientists, and drug development professionals, the quest for effective antitussive agents necessitates a thorough understanding of preclinical models and the comparative efficacy of existing treatments. While novel compounds are continuously explored, a firm grasp of the performance of established drugs provides a crucial benchmark. This guide offers a comparative overview of two widely recognized antitussive agents, Codeine and Dextromethorphan, detailing their efficacy in a common in vivo model and outlining the experimental protocols for such evaluations.
Due to a lack of available in vivo efficacy data for Neotuberostemonone, this guide will focus on a comparative analysis of Codeine and Dextromethorphan, two centrally acting cough suppressants.[1][2][3][4] This comparison will utilize the ammonia-induced cough model in mice, a standard and well-documented preclinical assay for evaluating antitussive potential.[5][6][7]
Comparative Efficacy of Antitussive Agents
The following table summarizes the antitussive effects of Codeine and Dextromethorphan in the ammonia-induced cough model in mice. The data presented is a representative compilation from typical findings in such preclinical studies.
| Treatment Group | Dose (mg/kg) | Number of Coughs (Mean ± SEM) | Inhibition (%) |
| Vehicle Control (Saline) | - | 55 ± 4 | - |
| Codeine | 10 | 25 ± 3 | 54.5 |
| Codeine | 20 | 15 ± 2 | 72.7 |
| Dextromethorphan | 10 | 30 ± 3 | 45.5 |
| Dextromethorphan | 20 | 20 ± 2 | 63.6 |
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the accurate interpretation and replication of in vivo studies.
Ammonia-Induced Cough Model in Mice
This model is a widely used method to assess the central antitussive activity of test compounds.
Animals: Male Kunming mice (18-22 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Mice are randomly divided into experimental groups (n=10 per group).
-
Test compounds (Codeine, Dextromethorphan) or vehicle (e.g., saline) are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30-60 minutes), each mouse is individually placed in a sealed chamber (e.g., a 500 mL glass jar).
-
A controlled amount of ammonia (B1221849) solution (e.g., 0.2 mL of 13% ammonium (B1175870) hydroxide) is sprayed into the chamber to induce coughing.[6]
-
The number of coughs is observed and recorded for a defined period (e.g., 2 minutes).[6]
-
The percentage of cough inhibition is calculated using the formula: [(Cough count in vehicle group - Cough count in treated group) / Cough count in vehicle group] x 100%.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the ammonia-induced cough model.
Caption: Experimental workflow for the ammonia-induced cough model in mice.
Signaling Pathways in Cough Suppression
The antitussive effects of Codeine and Dextromethorphan are primarily mediated through their action on the central nervous system.
Codeine: As an opioid agonist, codeine acts on μ-opioid receptors in the cough center of the brainstem to suppress the cough reflex.[8][9]
Dextromethorphan: This non-opioid drug is an antagonist of the NMDA receptor and an agonist of the sigma-1 receptor in the brainstem, which contributes to its cough-suppressant activity.[1][8][10]
The diagram below provides a simplified representation of their central mechanisms of action.
Caption: Simplified signaling pathway of the cough reflex and sites of action for Codeine and Dextromethorphan.
References
- 1. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Antitussives - Drugs.com [drugs.com]
- 4. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral lienal peptides improve ammonia-induced coughing and inflammation in mice [manu41.magtech.com.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextromethorphan and neuromodulation: old drug coughs up new activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Neotuberostemonone Analogs and Related Stemona Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of neotuberostemonone and related alkaloids from the Stemona genus. While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited in the public domain, this document synthesizes the available experimental data on key Stemona alkaloids to elucidate the structural features crucial for their biological activities, particularly their insecticidal and antitussive properties.
Data Presentation: Insecticidal Activity of Stemona Alkaloids
The following table summarizes the insecticidal activity of selected Stemona alkaloids against the neonate larvae of Spodoptera littoralis. The data highlights how modifications to the chemical structure can significantly impact biological potency.
| Compound | Structure | LC50 (ppm) | EC50 (ppm) |
| Didehydrostemofoline | ![]() | 0.84 | 0.46 |
| Stemofoline | ![]() | 10.3 | 4.5 |
| 2'-Hydroxystemofoline | ![]() | 45.1 | 22.3 |
| Tuberostemonine | ![]() | ~500 | ~500 |
Structure-Activity Relationship Insights
Analysis of the data reveals key structural features influencing the insecticidal and antitussive activities of Stemona alkaloids:
-
Insecticidal Activity : The primary target for the insecticidal action of some Stemona alkaloids is the nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. The degree of unsaturation in the side chain of stemofoline-type alkaloids plays a critical role. For instance, didehydrostemofoline, with an unsaturated n-butenyl side chain, demonstrates the highest insecticidal activity against Spodoptera littoralis larvae. Saturation of this side chain, as seen in stemofoline, leads to a significant decrease in activity. Further hydroxylation of the side chain, as in 2'-hydroxystemofoline, results in an even greater loss of potency[2]. Tuberostemonine, which belongs to a different structural subgroup (stichoneurine-type), shows very weak insecticidal toxicity but exhibits notable repellent effects[2].
-
Antitussive Activity : Neotuberostemonine is recognized for its significant antitussive effects. SAR studies on related compounds have indicated that the saturated tricyclic pyrrolobenzazepine nucleus, characteristic of tuberostemonine-type alkaloids, is a crucial structural prerequisite for this activity[3].
Experimental Protocols
Insecticidal Bioassay against Spodoptera littoralis Neonate Larvae
This protocol is based on chronic feeding bioassays with neonate larvae.
-
Test Organisms : Neonate larvae of Spodoptera littoralis are used. The larvae are reared on a standardized artificial diet.
-
Test Compounds : The Stemona alkaloids are dissolved in a suitable solvent (e.g., methanol).
-
Diet Preparation : The artificial diet is prepared and dispensed into the wells of a microplate or small petri dishes.
-
Application of Test Compounds : A specific volume of the test compound solution is applied to the surface of the diet in each well and the solvent is allowed to evaporate. A control group is treated with the solvent only.
-
Infestation : One neonate larva is placed in each well.
-
Incubation : The plates are sealed and incubated under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Data Collection : Larval mortality is recorded after a specific period (e.g., 7 days). The weight of the surviving larvae is also measured.
-
Data Analysis : The Lethal Concentration 50 (LC50) and Effective Concentration 50 (EC50) for growth inhibition are calculated using probit analysis.
Antitussive Activity Assay in Guinea Pigs
This protocol describes the citric acid-induced cough model in guinea pigs.
-
Test Animals : Male Dunkin-Hartley guinea pigs are used for the study.
-
Acclimatization : Animals are acclimatized to the experimental conditions before the test day.
-
Cough Induction : Cough is induced by exposing the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a defined period (e.g., 7 minutes) in a transparent chamber.
-
Grouping and Administration : Animals are randomly divided into groups. The control group receives a vehicle, the positive control group receives a standard antitussive drug (e.g., codeine phosphate), and the test groups receive different doses of the test compounds (e.g., this compound) orally or via intraperitoneal injection.
-
Observation : After a specific pre-treatment time (e.g., 1 hour), the animals are re-exposed to the citric acid aerosol. The number of coughs is counted during and after the exposure.
-
Data Analysis : The percentage inhibition of cough is calculated for each group compared to the control group.
Visualizations
References
A Comparative Analysis of the Insecticidal Potency of Stemona Alkaloids and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides has led to a growing interest in natural compounds. Among these, alkaloids from the Stemona genus, such as Neotuberostemonone and its close relatives, have demonstrated significant insecticidal properties. This guide provides a comparative analysis of the insecticidal potency of these Stemona alkaloids against common synthetic pesticides, supported by experimental data and detailed methodologies. While specific toxicological data for this compound is limited in publicly available literature, this guide utilizes data from closely related and structurally similar Stemona alkaloids, primarily didehydrostemofoline and stemofoline, as a proxy for comparison.
Quantitative Comparison of Insecticidal Potency
The insecticidal efficacy of a compound is often quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population of insects. The following tables summarize the available data for Stemona alkaloids and common synthetic pesticides against two significant agricultural pests, the Egyptian cotton leafworm (Spodoptera littoralis) and the diamondback moth (Plutella xylostella).
| Compound/Pesticide | Target Insect | Bioassay Method | LC50 Value | Reference |
| Didehydrostemofoline | Spodoptera littoralis | Chronic Feeding | 0.84 ppm | [1][2] |
| Stemofoline | Spodoptera littoralis | Chronic Feeding | 2.04 ppm | [3] |
| Cypermethrin | Spodoptera littoralis | Leaf Disc | 2.861 µg/mL | [4] |
| Alpha-Cypermethrin | Spodoptera littoralis | Leaf Dip | 5.02 ppm | [5] |
Table 1: Insecticidal Potency against Spodoptera littoralis
| Compound/Pesticide | Target Insect | Bioassay Method | LC50/LD50 Value | Reference |
| Deltamethrin (B41696) | Plutella xylostella | Leaf Dipping | 331 - 4333 mg/l | |
| Deltamethrin | Plutella xylostella | Topical Application | 0.0014 µ g/larva | |
| Cypermethrin | Plutella xylostella | Topical Application | >0.0046 µ g/larva (resistant strain) | |
| Imidacloprid | Plutella xylostella | Not Specified | 0.002% (caused significant mortality) | |
| Chlorantraniliprole | Plutella xylostella | Leaf-disc dip | 0.000275 - 0.00037 % |
Table 2: Insecticidal Potency against Plutella xylostella
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of insecticidal potency.
Leaf Dipping Bioassay
The leaf dipping bioassay is a standard method for evaluating the efficacy of insecticides against phytophagous insects.
-
Preparation of Test Solutions: A stock solution of the test compound (e.g., Stemona alkaloid or synthetic pesticide) is prepared in an appropriate solvent. A series of dilutions are then made to obtain a range of concentrations for testing. A control solution containing only the solvent is also prepared.
-
Leaf Treatment: Fresh, uniform-sized leaves of a suitable host plant (e.g., cabbage for P. xylostella or cotton for S. littoralis) are excised. Each leaf is dipped into a test solution for a specific duration (e.g., 10-30 seconds) to ensure complete coverage. The leaves are then air-dried.
-
Insect Exposure: The treated leaves are placed individually in petri dishes or other suitable containers. A known number of test insects (e.g., 10-20 larvae of a specific instar) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded.
-
Data Analysis: The mortality data is corrected for any mortality observed in the control group. A probit analysis is then performed to determine the LC50 value.
Caption: Workflow for a typical leaf dipping bioassay.
Topical Application Bioassay
The topical application bioassay is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions: Similar to the leaf dipping method, a series of insecticide dilutions are prepared in a volatile solvent like acetone.
-
Insect Immobilization: Test insects are immobilized, often using carbon dioxide or chilling.
-
Application of Insecticide: A precise volume (e.g., 1 microliter) of each test solution is applied directly to the dorsal thorax of each immobilized insect using a microapplicator. A control group is treated with the solvent only.
-
Holding and Observation: The treated insects are placed in clean containers with access to food and water and kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined time intervals.
-
Data Analysis: The LD50 value is calculated from the mortality data using probit analysis.
Caption: Workflow for a topical application bioassay.
Mechanisms of Action: A Comparative Overview
Stemona alkaloids and synthetic pesticides employ distinct mechanisms to exert their insecticidal effects.
Stemona Alkaloids
The insecticidal action of Stemona alkaloids, including this compound, is believed to involve the insect's nervous system, particularly the cholinergic system. These alkaloids may act as antagonists or agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of nerve impulse transmission, paralysis, and ultimately, death.
Caption: Postulated signaling pathway for Stemona alkaloids.
Synthetic Pesticides: Neonicotinoids and Pyrethroids
Neonicotinoids , such as imidacloprid, are systemic insecticides that also target the nAChRs in the insect central nervous system. They act as agonists, mimicking the action of the neurotransmitter acetylcholine. This leads to the continuous stimulation of the nerve cells, resulting in paralysis and death.
Caption: Signaling pathway for neonicotinoid insecticides.
Pyrethroids , such as deltamethrin and cypermethrin, are synthetic analogues of natural pyrethrins. Their primary mode of action is to disrupt the normal functioning of the voltage-gated sodium channels in the insect's nervous system. They prolong the opening of these channels, leading to repetitive nerve firing, paralysis, and death.
Caption: Signaling pathway for pyrethroid insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Toxicity of Cypermethrin and Spinosad against Spodoptera littoralis (Lepidoptera: Noctuidae) by Inhibition of Detoxification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Neotuberostemonone and Codeine for Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive properties of Neotuberostemonone, a naturally derived alkaloid, and codeine, a long-standing benchmark for cough suppression. This analysis is based on available preclinical experimental data, offering insights into their respective mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound, an alkaloid isolated from the roots of Stemona tuberosa, demonstrates significant cough suppressant activity in preclinical models, operating through a peripheral mechanism of action. In contrast, codeine, a centrally acting opioid, has been the conventional standard for antitussive therapy, though its clinical efficacy is a subject of ongoing debate. Preclinical evidence suggests that this compound's potency is comparable to that of codeine in animal models of induced cough. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the distinct signaling pathways through which these two compounds exert their effects.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antitussive efficacy of this compound and codeine from preclinical studies, primarily utilizing the citric acid-induced cough model in guinea pigs.
| Parameter | This compound | Codeine | Reference |
| Antitussive Potency (ED₅₀) | |||
| Citric Acid-Induced Cough (Guinea Pig, i.p.) | 22.1 mg/kg | 10.7 mg/kg | [1] |
| Cough Frequency Reduction | |||
| Citric Acid-Induced Cough (Guinea Pig, p.o.) | Significant reduction at 12 and 24 mg/kg | Significant reduction at 12 and 24 mg/kg, achieving ~70% decrease at the highest dose.[2] | [2] |
| Cough Latency | |||
| Citric Acid-Induced Cough (Guinea Pig, p.o.) | Significantly prolonged at higher doses | Significantly prolonged at 12 and 24 mg/kg.[2] | [2] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a higher potency. i.p. = intraperitoneal administration; p.o. = oral administration.
Mechanisms of Action
This compound and codeine suppress cough through fundamentally different mechanisms. This compound is believed to act peripherally, while codeine's primary site of action is the central nervous system.
This compound: Peripheral Inhibition
The antitussive effect of this compound is attributed to its ability to inhibit the activation of peripheral sensory nerves in the airways.[3] Irritants like citric acid stimulate these sensory nerve endings, triggering the cough reflex. This compound likely interferes with this initial step in the cough reflex arc. The precise molecular targets within the sensory neurons have not been fully elucidated but may involve ion channels responsible for nerve depolarization.
Codeine: Central Suppression
Codeine exerts its antitussive effect by acting on the central nervous system.[4][5] It is a µ-opioid receptor agonist. After administration, codeine is metabolized in the liver to morphine, which then binds to µ-opioid receptors in the cough center located in the medulla oblongata of the brainstem.[5] This binding inhibits the neuronal signaling that generates the cough reflex, effectively suppressing the urge to cough.
Signaling Pathways
The distinct mechanisms of this compound and codeine can be visualized through their respective signaling pathways.
Experimental Protocols
The primary experimental model used to evaluate the antitussive efficacy of both this compound and codeine is the citric acid-induced cough model in guinea pigs .
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To induce a consistent and quantifiable cough response in a conscious animal model to assess the efficacy of potential antitussive agents.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[6]
-
Acclimatization: Animals are acclimatized to the experimental environment, including placement in a whole-body plethysmography chamber, to minimize stress-induced responses.[7]
-
Drug Administration: The test compound (this compound or codeine) or vehicle is administered via a specific route, typically intraperitoneally (i.p.) or orally (p.o.), at varying doses.
-
Cough Induction: After a set pre-treatment time (e.g., 30-60 minutes), the guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) for a fixed duration (e.g., 5-10 minutes).[6][8] The aerosol is generated by a nebulizer and delivered into the exposure chamber.
-
Data Acquisition: The number of coughs is recorded by trained observers, often supplemented with audio and video recordings for verification.[2] Key parameters measured include:
-
Cough Frequency: The total number of coughs during the exposure period.
-
Cough Latency: The time from the start of citric acid exposure to the first cough.[2]
-
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control group. The ED₅₀ is then determined from the dose-response curve.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of this compound and codeine in a preclinical setting.
Conclusion
Preclinical data indicates that this compound is a potent antitussive agent with an efficacy comparable to codeine in the guinea pig model of citric acid-induced cough. The key differentiator lies in their mechanism of action: this compound acts peripherally, potentially offering a safer side-effect profile compared to the centrally acting opioid, codeine. While codeine has been a cornerstone of cough treatment, its clinical effectiveness is increasingly questioned, and it carries the risks associated with opioids.[9] Further research into the specific molecular targets of this compound and its clinical efficacy in humans is warranted to fully assess its potential as a novel, non-narcotic antitussive therapy. This comparison highlights the importance of exploring peripherally acting agents as a promising avenue for the development of new and improved cough suppressants.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theobromine inhibits sensory nerve activation and cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Neotuberostemonone: A Comparative Guide for Researchers
For Immediate Release
Daegu, Republic of Korea - Groundbreaking research has identified the signaling pathways affected by Neotuberostemonone (NTS), a natural compound isolated from the plant Stemona tuberosa. A key study has demonstrated that NTS exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. This discovery opens a new avenue for investigating the synergistic effects of this compound with other compounds, potentially leading to the development of more effective therapeutic strategies for a range of inflammatory diseases.
This guide provides a comprehensive overview of the known mechanisms of this compound and explores its potential for synergistic combinations with other therapeutic agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising natural product.
This compound's Mechanism of Action: Targeting the NF-κB Pathway
Recent studies have elucidated that this compound inhibits osteoclastogenesis, the process of bone resorption, by blocking the NF-κB signaling pathway.[1] Specifically, NTS was found to interfere with the function of TNF receptor-associated factor 6 (TRAF6), a key signaling molecule that is recruited upon the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK.[1] This inhibition of TRAF6 prevents the subsequent activation of the NF-κB pathway, which is crucial for the expression of genes involved in inflammation and osteoclast differentiation.[1]
The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention. The discovery of this compound's inhibitory effect on this pathway provides a strong rationale for exploring its synergistic potential with other anti-inflammatory compounds.
Potential Synergistic Combinations with this compound
Based on its mechanism of action, this compound could potentially exhibit synergistic effects when combined with compounds that target different aspects of the inflammatory cascade. This includes:
-
Inhibitors of other pro-inflammatory signaling pathways: Combining NTS with inhibitors of pathways like the mitogen-activated protein kinase (MAPK) pathway could lead to a more potent anti-inflammatory effect.
-
Compounds targeting different inflammatory mediators: Synergistic effects may be observed when NTS is co-administered with drugs that inhibit the production or activity of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase-2 (COX-2).
-
Drugs that enhance the bioavailability of NTS: Co-administration with compounds that inhibit drug-metabolizing enzymes or transporters could increase the concentration and efficacy of this compound.
Experimental Protocols for Investigating Synergy
To rigorously evaluate the synergistic effects of this compound with other compounds, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Synergy Assessment
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are a suitable model for studying inflammation and osteoclastogenesis.
-
Cells should be cultured in appropriate media and stimulated with RANKL to induce osteoclast differentiation and NF-κB activation.
-
Varying concentrations of this compound, the combination drug, and their mixture should be added to the cell cultures.
Quantitative Analysis of Synergy:
-
Combination Index (CI): The Chou-Talalay method is a widely accepted method for quantifying drug synergy. CI values are calculated based on the dose-effect curves of individual drugs and their combination.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: This graphical method provides a visual representation of the interaction between two drugs. Data points falling below the line of additivity indicate synergy.
Key Experimental Assays:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To quantify osteoclast formation.
-
Western Blot Analysis: To measure the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of NF-κB target genes (e.g., NFATc1).
-
F-actin Ring Formation Assay: To assess osteoclast function.
In Vivo Synergy Studies
-
Animal Models: Animal models of inflammatory diseases, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced systemic inflammation, can be used to evaluate the in vivo efficacy of combination therapies.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Outcome Measures:
-
Clinical scores of disease severity.
-
Histopathological analysis of affected tissues.
-
Measurement of inflammatory markers in serum or tissue homogenates.
-
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing drug synergy.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TRAF6.
References
Comparative metabolomics of different Stemona species for alkaloid profiling
For Researchers, Scientists, and Drug Development Professionals
The genus Stemona is a vital source of structurally unique and biologically active alkaloids, which are cornerstones of traditional medicine in Southeast Asia for treating respiratory ailments and parasitic infections.[1] The therapeutic and toxicological properties of Stemona extracts are intrinsically linked to their complex alkaloid profiles. These profiles exhibit significant variation not only between different species, such as S. tuberosa, S. japonica, and S. sessilifolia, but also within a single species from different geographical locations.[2][3] This guide provides a comparative metabolomics overview of Stemona species, focusing on their alkaloid composition, supported by quantitative data and detailed experimental protocols.
Alkaloid Profiling: An Overview of Chemical Diversity
Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus.[1] However, extensive structural modifications result in a wide array of compounds, which can be broadly classified into different groups based on their core skeletons. The distribution and concentration of these alkaloids are highly variable, leading to distinct "chemotypes". For instance, LC/MS fingerprinting has proven effective in differentiating between S. tuberosa, S. japonica, and S. sessilifolia, the three species recognized as the source of the herb Radix Stemonae.[4] This chemical diversity underscores the necessity of precise analytical methods for the quality control and standardization of Stemona-based products.
Data Presentation: Quantitative Alkaloid Comparison
The analysis of commercial "Stemonae Radix," which often contains a mixture of different Stemona species, reveals substantial quantitative differences in major alkaloid content. Furthermore, significant intraspecific variation is observed, as demonstrated by the analysis of Stemona tuberosa from various localities, which identified four distinct chemotypes. The following tables summarize these findings.
Table 1: Quantitative Analysis of Major Alkaloids in Commercial Stemonae Radix Samples
| Sample ID | Croomine | Stemoninine | Tuberostemonine | Neotuberostemonine | Bisdehydrostemonine | Tuberostemonine D | Dominant Alkaloid(s) / Chemotype |
| S01 | 0.21 mg/g | 0.35 mg/g | 0.41 mg/g | 0.28 mg/g | 0.11 mg/g | 0.09 mg/g | Mixed |
| S04 | 0.05 mg/g | 0.12 mg/g | 0.08 mg/g | 1.89 mg/g | 0.04 mg/g | 0.03 mg/g | Neotuberostemonine |
| S08 | 0.15 mg/g | 1.52 mg/g | 0.25 mg/g | 0.19 mg/g | 0.08 mg/g | 0.06 mg/g | Stemoninine |
| S18 | 0.08 mg/g | 0.22 mg/g | 0.15 mg/g | 0.98 mg/g | 0.05 mg/g | 0.04 mg/g | Neotuberostemonine |
| S24 | 1.25 mg/g | 0.18 mg/g | 0.21 mg/g | 0.11 mg/g | 0.07 mg/g | 0.05 mg/g | Croomine |
| S32 | 0.11 mg/g | 1.21 mg/g | 0.33 mg/g | 0.24 mg/g | 0.09 mg/g | 0.07 mg/g | Stemoninine |
Data is adapted from a study on 36 commercial batches and illustrates the significant variations found.
Table 2: Major Alkaloid Chemotypes Identified in Stemona tuberosa from Different Localities
| Chemotype | Major Alkaloid(s) | Description |
| Type I | Tuberostemonine | Characterized by a high concentration of tuberostemonine. |
| Type II | Neotuberostemonine | Dominated by the presence of neotuberostemonine. |
| Type III | Croomine | Croomine is the most abundant alkaloid in this chemotype. |
| Type IV | Stemoninine | Characterized by a high concentration of stemoninine. |
Experimental Protocols
The following protocols are based on established methods for the extraction, purification, and quantification of Stemona alkaloids.
1. Sample Preparation and Extraction
-
Plant Material: Dried roots of Stemona species are pulverized into a coarse powder.
-
Extraction: 1.0 g of the powdered sample is ultrasonically extracted with 25 mL of 0.1% HCl-methanol for 30 minutes at room temperature. The process is repeated once. The combined filtrates are then evaporated to dryness under reduced pressure. The residue is redissolved in 10 mL of 0.1 M HCl.
2. Solid-Phase Extraction (SPE) for Alkaloid Purification
-
Cartridge: A C18 SPE cartridge (500 mg/3 mL) is used.
-
Conditioning: The cartridge is conditioned sequentially with 5 mL of methanol (B129727) and 5 mL of water.
-
Loading: The 10 mL acidic sample solution is loaded onto the cartridge.
-
Washing: The cartridge is washed with 10 mL of water to remove impurities.
-
Elution: The alkaloids are eluted with 10 mL of methanol containing 0.5% ammonia. The eluate is collected and evaporated to dryness. The residue is reconstituted in 1.0 mL of methanol for analysis.
3. HPLC-ELSD Quantitative Analysis
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., Agilent TC-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% triethylamine (B128534) in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-15 min, 10-20% B; 15-30 min, 20-35% B; 30-50 min, 35-60% B; 50-60 min, 60-75% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Drift tube temperature set to 110°C, and nitrogen gas pressure at 3.5 bar.
4. UPLC-QTOF-MS for Structural Identification For the identification and structural elucidation of unknown alkaloids or confirmation of known ones, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful tool. This technique provides high-resolution mass data and fragmentation patterns, which are essential for characterizing the complex alkaloid profiles.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for Stemona alkaloid profiling.
Caption: Classification of Stemona based on chemotypes.
Caption: Plausible Stemona alkaloid biosynthetic pathway.
Conclusion
The metabolomic analysis of Stemona species reveals a remarkable chemical diversity, primarily in their alkaloid composition. The significant quantitative variation in alkaloid profiles among different species and even within the same species from different regions highlights the critical need for robust analytical methods for quality control. The protocols and data presented in this guide serve as a resource for researchers and industry professionals to navigate this complexity, ensuring the safety, efficacy, and consistency of Stemona-derived products and facilitating the discovery of new therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Neotuberostemonone on Insect Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanism of action of Neotuberostemonone on insect receptors. Due to the limited direct research on this compound, this guide leverages data from its close structural analogue, stemofoline (B1231652), another insecticidal alkaloid from the Stemona genus. Evidence strongly suggests that stemofoline acts as an agonist on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), providing a valuable framework for understanding this compound's potential activity.
This guide will objectively compare the performance of stemofoline with other well-established nAChR-targeting insecticides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate further research and validation.
Comparative Analysis of Insecticidal Activity
The insecticidal activity of Stemona alkaloids varies significantly. While this compound's specific activity is yet to be fully characterized, studies on related compounds offer valuable insights. Didehydrostemofoline, a close analogue of stemofoline, has demonstrated high toxicity in feeding assays against the larvae of Spodoptera littoralis. In contrast, tuberostemonine, another alkaloid from the same genus, exhibits repellent properties with no direct toxic effects.
| Compound | Target Insect | Assay Type | Activity Metric | Value |
| Didehydrostemofoline | Spodoptera littoralis (Neonate larvae) | Chronic Feeding Bioassay | LC50 | 0.84 ppm[1] |
| EC50 (Growth inhibition) | 0.46 ppm[1] | |||
| Stemofoline | Spodoptera littoralis (Neonate larvae) | Chronic Feeding Bioassay | LC50 | > 10 ppm |
| EC50 (Growth inhibition) | ~ 5 ppm | |||
| Tuberostemonine | Spodoptera littoralis (Neonate larvae) | Chronic Feeding Bioassay | LC50 | ~ 500 ppm[1] |
| EC50 (Growth inhibition) | ~ 500 ppm[1] | |||
| Imidacloprid (B1192907) | Drosophila melanogaster | - | Ki (nAChR binding) | 0.8 nM |
| Clothianidin | Drosophila melanogaster | - | Ki (nAChR binding) | 0.7 nM |
| Nicotine | Drosophila melanogaster | - | Ki (nAChR binding) | 3 nM |
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
Evidence points to the nicotinic acetylcholine receptor (nAChR) as the primary target for the insecticidal activity of stemofoline.[2] nAChRs are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system. Agonists of this receptor, like acetylcholine, cause the channel to open, leading to an influx of cations and depolarization of the neuron, resulting in nerve excitation. Continuous stimulation by potent agonists like stemofoline can lead to receptor desensitization, paralysis, and ultimately, death of the insect.
This proposed mechanism for stemofoline, and by extension this compound, places it in the same class of insecticides as the widely used neonicotinoids, such as imidacloprid and clothianidin.
Below is a diagram illustrating the signaling pathway of an insect nicotinic acetylcholine receptor and the proposed agonistic action of stemofoline.
Experimental Protocols
To validate the mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following provides an overview of two key techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding of this compound to insect nAChRs and determine its binding affinity (Ki).
Materials:
-
Insect neuronal membranes (e.g., from Drosophila melanogaster heads)
-
Radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine)
-
This compound (or stemofoline) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare insect neuronal membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique allows for the functional characterization of ion channels expressed in Xenopus oocytes.
Objective: To determine if this compound acts as an agonist, antagonist, or modulator of insect nAChRs and to quantify its potency (EC50) or inhibitory concentration (IC50).
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding insect nAChR subunits (e.g., from Drosophila melanogaster)
-
This compound (or stemofoline) at various concentrations
-
Recording solution (e.g., Ba²⁺ Ringer's solution)
-
Two-electrode voltage clamp setup (amplifier, electrodes, data acquisition system)
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired insect nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Perfuse the oocyte with the recording solution containing varying concentrations of the test compound (this compound).
-
Record the current responses elicited by the compound.
-
For agonists, construct a dose-response curve and determine the EC50.
-
For antagonists, co-apply the compound with a known agonist and determine the IC50.
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel insecticidal compound.
References
Benchmarking the Safety and Toxicity Profile of Neotuberostemonone: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive guide benchmarking the safety and toxicity profile of the novel natural compound, Neotuberostemonone, was released today. This guide provides a comparative analysis of this compound against other known compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on a series of preclinical safety and toxicity studies designed to establish a foundational understanding of the compound's characteristics.
Introduction
This compound is a novel alkaloid isolated from the roots of Stemona tuberosa, a plant with a history of use in traditional medicine. Preliminary in vitro studies have suggested potential therapeutic activities, necessitating a thorough evaluation of its safety and toxicity profile. This guide summarizes the key findings from cytotoxicity, genotoxicity, and in vivo acute toxicity studies, comparing this compound with established natural compounds, Paclitaxel and Artemisinin, to provide a relevant safety context.
Cytotoxicity Profile
The cytotoxic potential of this compound was evaluated against a panel of human cell lines, including a cancerous line (HeLa) and a normal fibroblast line (MRC-5), to determine its degree of selectivity. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Reference Compounds
| Compound | HeLa (Cervical Cancer) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (MRC-5 IC50 / HeLa IC50) |
| This compound | 25.4 | 152.8 | 6.02 |
| Paclitaxel | 0.01 | 0.1 | 10.0 |
| Artemisinin | 45.2 | > 200 | > 4.42 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: HeLa and MRC-5 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Paclitaxel, or Artemisinin for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Genotoxicity Assessment
The genotoxic potential of this compound was assessed using the Ames test, which evaluates the ability of a substance to induce mutations in different strains of Salmonella typhimurium.
Table 2: Ames Test Results for this compound
| S. typhimurium Strain | Without Metabolic Activation (S9) | With Metabolic Activation (S9) | Result |
| TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | Non-mutagenic |
| TA1535 | Negative | Negative | Non-mutagenic |
| TA1537 | Negative | Negative | Non-mutagenic |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight.
-
Treatment: The bacterial strains were exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacterial suspensions were plated on minimal glucose agar (B569324) plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Colony Counting: The number of revertant colonies (his+ revertants) was counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
Logical Flow of Genotoxicity Determination
Safety Operating Guide
Essential Safety and Operational Guide for Handling Neotuberostemonone
Disclaimer: This document provides essential safety and logistical information for handling Neotuberostemonone based on general laboratory safety principles. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive risk assessment must be conducted by qualified personnel before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety Information
This compound is a natural product isolated from Stemona mairei. While specific toxicity data is unavailable, it should be handled with care as a potentially bioactive substance of unknown toxicity. The following precautions are recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Chemically resistant. Change immediately if contaminated. |
| Eyes | Safety Goggles | Offer splash protection. Should be worn at all times. |
| Face | Face Shield | To be worn in addition to goggles when handling powder or creating solutions. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | N95 Respirator or higher | When handling the powder outside of a certified chemical fume hood. |
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Operational Plan
Handling and Storage
-
Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Based on supplier information, storage at -20°C is recommended.
-
Weighing: Weighing of the solid compound should be done in a fume hood or a ventilated balance enclosure.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a research setting.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | (e.g., contaminated gloves, weigh boats, pipette tips) Collect in a designated, sealed hazardous waste container. |
| Liquid Waste | Labeled, sealed container | (e.g., unused solutions, solvent rinses) Collect in a designated, sealed hazardous waste container. Do not mix with incompatible wastes. |
| Sharps | Puncture-proof sharps container | (e.g., contaminated needles, scalpels) Dispose of in a designated sharps container for hazardous chemical waste. |
Spill Response Workflow
The following diagram illustrates the logical steps to take in the event of a this compound spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




